Saquinavir
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-UGJKXSETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-06-7 (monomethanesulfonate (salt)) | |
| Record name | Saquinavir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127779208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044012 | |
| Record name | Saquinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, In water, 0.22 g/100 mL @ 25 °C | |
| Record name | Saquinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS No. |
127779-20-8 | |
| Record name | Saquinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127779-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saquinavir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127779208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saquinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saquinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JE09KZ2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the mechanism of action of Saquinavir, a cornerstone in the development of antiretroviral therapy. We will delve into the molecular interactions, enzymatic inhibition, and cellular effects of this potent HIV-1 protease inhibitor. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
This compound is a peptidomimetic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1][2]. Its chemical structure is designed to mimic the transition state of the natural substrate of the HIV-1 protease, the Gag-Pol polyprotein[3]. The HIV-1 protease is a dimeric aspartic protease that plays a crucial role in the viral life cycle by cleaving the Gag-Pol polyprotein into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is essential for the maturation of infectious virions[1][3].
This compound binds with high affinity to the active site of the HIV-1 protease, preventing the binding and subsequent cleavage of the Gag-Pol polyprotein[4]. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication and propagation of the virus[1].
The following diagram illustrates the inhibitory action of this compound on the HIV-1 life cycle.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, measuring its binding affinity to the HIV-1 protease (Ki) and its ability to inhibit viral replication in cell culture (IC50/EC50).
Enzymatic Inhibition Data
The inhibition constant (Ki) reflects the binding affinity of this compound to the HIV-1 protease. Lower Ki values indicate tighter binding and greater potency.
| Enzyme | This compound Ki (nM) | Reference |
| Wild-Type HIV-1 Protease | 0.04 | [5] |
| Wild-Type HIV-1 Protease | 0.12 | [2] |
| Wild-Type HIV-2 Protease | < 0.1 | [2] |
| G48V Mutant HIV-1 Protease | 3-fold increase vs WT | [6] |
| L90M Mutant HIV-1 Protease | 13.5-fold increase vs WT | [6] |
| G48V/L90M Mutant HIV-1 Protease | 419-fold increase vs WT | [6] |
Antiviral Activity Data
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) measures the concentration of this compound required to inhibit 50% of viral replication in cell-based or tissue-based assays.
| Cell/Tissue Type | HIV-1 Strain | IC50 / EC50 (µM) | Reference |
| JM Cells | GB8 | 0.0025 | [7] |
| C8166 Cells | RF | 0.002 | [7] |
| JM Cells | Not Specified | 2.7 | [8] |
| PM-1 Cells | HIV-1BaL | 13.54 (EC50) | [8] |
| Cervical Tissue Explants | HIV-1BaL | 19.31 (EC50) | [8] |
| Penile Tissue Explants | HIV-1BaL | 4.68 (EC50) | [3] |
| Colorectal Tissue Explants | HIV-1BaL | 3.78 (EC50) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to characterize the mechanism of action of this compound.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HIV-1 protease in the presence of an inhibitor. A common method involves a fluorogenic substrate.
Objective: To determine the inhibition constant (Ki) of this compound against HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Generalized Protocol:
-
Reagent Preparation:
-
Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer (e.g., sodium acetate, pH 5.5, with NaCl and EDTA).
-
A fluorogenic substrate is diluted in the assay buffer.
-
This compound is serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, the HIV-1 protease, this compound (or vehicle control), and assay buffer are combined and pre-incubated.
-
The reaction is initiated by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The percent inhibition for each this compound concentration is determined relative to the control.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
The Ki value is determined using the Cheng-Prusoff equation, which relates IC50 to Ki and the substrate concentration relative to its Michaelis-Menten constant (Km).
-
The following diagram outlines the workflow for an HIV-1 protease inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV Protease Inhibitor this compound Mesylate - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellagentech.com [cellagentech.com]
- 8. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saquinavir (SQV), marketed under the brand name Invirase, is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] As the first HIV protease inhibitor approved for clinical use, this compound marked a significant milestone in the development of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of its mechanism of action and metabolic pathways to support further research and drug development efforts.
Chemical Identity and Structure
This compound is a synthetic peptide-like substrate analog that acts as a competitive inhibitor of HIV-1 and HIV-2 proteases.[2] Its chemical structure is designed to mimic the transition state of the natural substrate of the viral protease.
This compound [image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a2/Saquinavir.svg/760px-Saquinavir.svg.png", label="", width="7.6", height="5.0"]; }
Figure 1: 2D Chemical Structure of this compound.Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is essential for accurate identification and retrieval of data from chemical and pharmacological databases.
| Identifier | Value |
| IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide[3] |
| CAS Number | 127779-20-8[3] |
| PubChem CID | 441243[3] |
| SMILES String | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C--INVALID-LINK--NC(=O)--INVALID-LINK--N)NC(=O)C4=NC5=CC=CC=C5C=C4">C@HO[2] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Table 2 summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C38H50N6O5[3] |
| Molecular Weight | 670.8 g/mol [3] |
| Melting Point | 349.84 °C[3] |
| Aqueous Solubility | 2.22 mg/mL at 25°C (as mesylate salt)[4] |
| Solubility in DMSO | 50 mg/mL[5] |
| pKa (Strongest Acidic) | 13.61[1] |
| pKa (Strongest Basic) | 8.47[1] |
| LogP | 3.8[1] |
Pharmacological Properties and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of HIV-1 protease. This enzyme is responsible for cleaving viral polyprotein precursors into mature, functional proteins, a step that is essential for the production of infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, leading to the formation of immature, non-infectious viral particles.
Figure 2: this compound's Mechanism of Action in the HIV Life Cycle.
Beyond its direct antiviral effect, this compound has also been shown to inhibit the 26S proteasome and prevent the activation of NF-κB, a transcription factor involved in inflammatory responses and cell survival.[6] This suggests potential secondary mechanisms that could contribute to its overall therapeutic effect.
Figure 3: this compound's Inhibitory Effect on the NF-κB Signaling Pathway.
Antiviral Activity and Resistance
This compound exhibits potent activity against both HIV-1 and HIV-2.[7] Its inhibitory activity is typically quantified by the 50% inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Parameter | Value |
| IC50 (HIV-1 in C8166 cells) | 2 nM |
| Ki (HIV-1 Protease) | 0.12 nM[7] |
| Ki (HIV-2 Protease) | <0.1 nM[7] |
Resistance to this compound can develop through mutations in the viral protease gene. One of the key resistance-associated mutations is the M46I substitution, which alters the conformational dynamics of the protease, thereby reducing the binding affinity of this compound.[8]
Pharmacokinetics
Oral Bioavailability and Metabolism
This compound has a low oral bioavailability of approximately 4% when administered alone, primarily due to extensive first-pass metabolism in the liver and intestines.[1] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1][9] Co-administration with a potent CYP3A4 inhibitor, such as ritonavir, significantly increases this compound's bioavailability and therapeutic efficacy.[1]
Figure 4: Metabolic Pathway of this compound and the Effect of Ritonavir.
Protein Binding
This compound is highly bound to plasma proteins, with approximately 98% of the drug being bound, primarily to albumin.[1][3] This extensive protein binding can influence its distribution and availability at the site of action.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound's properties.
HIV-1 Protease Inhibition Assay (Fluorogenic)
Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 protease.
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by HIV-1 protease, resulting in the release of a fluorophore. The increase in fluorescence intensity is proportional to the protease activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 100 mM CH3COONa, pH 4.7, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, and 0.5 mg/mL BSA)[9]
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm or as specified for the substrate)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 Protease solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for a specified period (e.g., 60 minutes), taking readings at regular intervals.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Figure 5: Experimental Workflow for HIV-1 Protease Inhibition Assay.
Determination of Oral Bioavailability in Rats
Objective: To determine the oral bioavailability of a this compound formulation in a rat model.
Principle: The bioavailability of an orally administered drug is assessed by comparing its plasma concentration-time profile to that of an intravenously administered dose.
Materials:
-
This compound formulation for oral administration
-
This compound solution for intravenous administration
-
Male Wistar rats (or other suitable strain)
-
Oral gavage needles and syringes
-
Catheters for intravenous administration and blood sampling
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system for this compound quantification in plasma
Procedure:
-
Fast the rats overnight before the experiment.
-
Divide the rats into two groups: one for oral administration and one for intravenous administration.
-
Administer a known dose of the this compound formulation orally to the first group via gavage.
-
Administer a known dose of the this compound solution intravenously to the second group.
-
Collect blood samples from each rat at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for both oral and intravenous routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the percentage of this compound bound to plasma proteins.
Principle: Equilibrium dialysis is a standard method where a semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. The free (unbound) drug can pass through the membrane, while the protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., molecular weight cut-off of 12-14 kDa)
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Incubator shaker
-
LC-MS/MS system for this compound quantification
Procedure:
-
Spike the human plasma with a known concentration of this compound.
-
Assemble the dialysis cells with the semi-permeable membrane.
-
Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.
-
Incubate the dialysis cells at 37°C in a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
To ensure matrix consistency for analysis, mix an aliquot of the post-dialysis plasma with an equal volume of clean PBS, and an aliquot of the buffer sample with an equal volume of clean plasma.
-
Quantify the concentration of this compound in both the plasma and buffer samples using LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer to the drug concentration in the plasma at equilibrium.
-
Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100.
Conclusion
This compound remains a cornerstone in the understanding and treatment of HIV infection. Its development as the first-in-class HIV protease inhibitor paved the way for a new era of antiretroviral therapy. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. The inclusion of detailed experimental protocols and visual representations of its mechanism of action and metabolic pathways aims to equip researchers, scientists, and drug development professionals with the necessary information to further investigate and build upon the knowledge surrounding this important therapeutic agent. A thorough understanding of this compound's characteristics is crucial for the development of next-generation antiretroviral drugs with improved efficacy, resistance profiles, and pharmacokinetic properties.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Differential protein binding of indinavir and this compound in matched maternal and umbilical cord plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ijper.org [ijper.org]
- 8. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
This guide provides a comprehensive technical overview of the target validation for Saquinavir, a pivotal HIV-1 protease inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the drug's mechanism, quantitative data, experimental protocols, and the structural basis of its interaction with HIV-1 protease.
Core Concept: Mechanism of Action
This compound is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus.[1][2] This protease is responsible for cleaving large viral polyproteins into smaller, functional proteins necessary for viral maturation and replication.[1][3] this compound, a peptidomimetic, is designed to mimic the natural substrate of the HIV-1 protease.[3][4] It binds tightly to the active site of the enzyme, preventing the cleavage of the Gag-Pol polyprotein.[2][5] This action results in the production of immature and non-infectious viral particles, thereby halting the spread of the virus.[2][6][7]
Caption: this compound competitively inhibits HIV-1 protease, preventing polyprotein cleavage.
Quantitative Data Presentation
The efficacy of this compound is quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound's activity against HIV-1 protease.
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 | 2.5 nM | JM cells infected with HIV-1 strain GB8[8] |
| IC50 | 2.7 µM | PM-1 cell line[9] |
| IC90 | 16 µM | PM-1 cell line[9] |
| Ki | 0.12 nM | N/A[10] |
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the direct inhibition of purified HIV-1 protease by this compound.
Principle: A fluorogenic substrate, which is a peptide mimicking the cleavage site of the viral polyprotein, is used. In the presence of active HIV-1 protease, the substrate is cleaved, releasing a fluorophore and causing an increase in fluorescence. This compound will inhibit this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
This compound
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound.
-
Add HIV-1 protease to each well of a microplate.
-
Add the this compound dilutions to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically at an excitation/emission wavelength appropriate for the fluorophore (e.g., 330/450 nm).[11][12]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro HIV-1 protease fluorometric inhibition assay.
Cell-Based Antiviral Assay
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.
Principle: A susceptible cell line is infected with HIV-1 in the presence of varying concentrations of this compound. The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant.
Materials:
-
HIV-1 susceptible T-cell line (e.g., PM-1, CEM)
-
HIV-1 viral stock
-
Cell culture medium
-
This compound
-
p24 antigen ELISA kit
Protocol:
-
Plate the T-cells in a multi-well plate.
-
Add serial dilutions of this compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the IC50 value.
Structural Basis of Inhibition
The high affinity and specificity of this compound for HIV-1 protease are due to its precise fit into the enzyme's active site.[10] X-ray crystallography studies of the this compound-protease complex have revealed detailed molecular interactions.[10]
-
Transition-State Mimicry: The central hydroxyl group of this compound mimics the tetrahedral transition state of the peptide bond hydrolysis, forming crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site.[10]
-
Hydrophobic Interactions: The bulky side chains of this compound, such as the decahydroisoquinoline moiety, occupy the hydrophobic pockets (S1' and S2') of the active site, leading to favorable van der Waals interactions.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. cellagentech.com [cellagentech.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. abcam.cn [abcam.cn]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies that established the efficacy of Saquinavir, the first HIV protease inhibitor. It details the core mechanism of action, presents quantitative data from early assays, outlines the experimental protocols used, and visualizes key processes to offer a deeper understanding for research and development professionals.
Core Mechanism of Action
This compound is a highly specific inhibitor of the human immunodeficiency virus (HIV) protease. Its mechanism is centered on its design as a peptide-like substrate analogue.
-
Binding and Inhibition: this compound binds to the active site of the HIV-1 and HIV-2 protease enzymes[1][2]. This action competitively inhibits the enzyme, preventing it from performing its essential function.
-
Prevention of Polyprotein Cleavage: HIV protease is crucial for the viral life cycle, as it cleaves newly synthesized viral polyprotein precursors (specifically Gag-Pol) into mature, functional proteins and enzymes, such as reverse transcriptase and integrase[3][4].
-
Formation of Immature Virions: By blocking this cleavage, this compound ensures that only immature, noninfectious viral particles are produced and released from the host cell[1][3][4]. These virions are incapable of infecting new cells, thereby halting the replication cycle.
In addition to its primary role, some studies have indicated that this compound can also inhibit the 20S and 26S proteasome function within human cells. This secondary action, independent of direct viral protease inhibition, can induce apoptosis and may contribute to its overall therapeutic effects, particularly in the context of cancer research[5].
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolic pathways of saquinavir, a pioneering HIV-1 protease inhibitor. The information presented herein is intended for professionals engaged in drug research and development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile
This compound's clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by low oral bioavailability and extensive metabolism. These factors have necessitated co-administration with pharmacokinetic enhancers, most notably ritonavir, to achieve therapeutic plasma concentrations.
1.1. Absorption
Orally administered this compound exhibits low and variable bioavailability, estimated to be around 4% when administered as a hard-gel capsule (Invirase®) after a high-fat breakfast.[1][2][3][4] This limited bioavailability is a consequence of two primary factors: incomplete absorption and extensive first-pass metabolism in both the gut and the liver.[2][4][5]
The absorption of this compound is significantly influenced by food. Administration with a high-fat, high-calorie meal can increase the area under the curve (AUC) and maximum concentration (Cmax) by approximately seven-fold compared to a fasted state.[3][6] this compound is also a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of enterocytes back into the intestinal lumen, further limiting its absorption.[5][6]
1.2. Distribution
Following absorption, this compound is extensively distributed into tissues, reflected by a large mean steady-state volume of distribution of approximately 700 L after intravenous administration.[1][2][3][4][6] It is highly bound to plasma proteins, with approximately 97-98% of the drug bound, independent of concentration.[1][2][3][6][7] Despite its wide distribution, this compound's penetration into the central nervous system is poor, with negligible concentrations found in the cerebrospinal fluid.[3][4][6]
1.3. Metabolism
Metabolism is the predominant clearance mechanism for this compound. It undergoes rapid and extensive biotransformation, primarily in the liver and small intestine.[3][8][9]
-
Primary Metabolic Pathway: Over 90% of this compound's metabolism is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][9][10] The primary metabolic reactions are oxidations, resulting in a number of inactive mono- and di-hydroxylated metabolites.[2][3][8][10][11][12]
-
Major Metabolites: Key metabolites include M-2 and M-7, which are products of single hydroxylations on the octahydro-2-(1H)-isoquinolinyl and the (1,1-dimethylethyl)amino groups, respectively.[8] Another major metabolite, M4, has been identified as 6-equatorial-hydroxy this compound.[10][11] A novel N-dealkylation pathway leading to the formation of an α-hydroxyaldehyde has also been identified, with CYP3A4 being the dominant enzyme in this process.[13]
-
Pharmacokinetic Enhancement: The profound impact of CYP3A4 on this compound's metabolism forms the basis for its co-administration with ritonavir. Ritonavir is a potent inhibitor of CYP3A4.[10][14][15][16][17][18] By inhibiting this enzyme, ritonavir significantly reduces the first-pass metabolism and systemic clearance of this compound, leading to a more than 50-fold increase in its AUC and a 22-fold increase in Cmax.[14][17] This "boosting" strategy is essential for achieving therapeutic efficacy.
1.4. Excretion
This compound and its metabolites are eliminated primarily through the feces. Following a single oral dose of radiolabeled this compound, approximately 81-88% of the radioactivity is recovered in the feces within five days, while only 1-3% is found in the urine.[2][3][7] This indicates that renal clearance is a minor pathway for elimination.[3][6] Mass balance studies show that after oral administration, only about 13% of the drug in plasma is the unchanged parent compound, underscoring the extent of its metabolism.[2][3][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound, highlighting the significant impact of co-administration with the CYP3A4 inhibitor, ritonavir.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | This compound (Unboosted) | This compound/Ritonavir (1000/100 mg BID) | Reference(s) |
| Absolute Bioavailability | ~4% (with food) | Not directly measured, but significantly increased | [1][2][3] |
| AUC24h (steady-state) | 161 ng·h/mL (600 mg single dose with food) | 39,026 ng·h/mL | [2][3] |
| Cmax | Highly variable | ~3,257 ng/mL (with ATV co-administration) | [19] |
| Time to Cmax (Tmax) | ~4 hours | ~3-4 hours | [5] |
| Apparent Oral Clearance (CL/F) | >1000 L/h | ~25 L/h | [17] |
| Volume of Distribution (Vd) | ~700 L | ~700 L | [1][2][3][6] |
| Plasma Protein Binding | ~98% | ~98% | [1][2][3][7] |
| Elimination Half-life (t1/2) | ~7-12 hours | ~7-12 hours | [6][7] |
Data presented are approximate values and can vary based on the specific study, formulation, and patient population.
Table 2: Major this compound Metabolites and Associated Enzymes
| Metabolite | Description | Primary Enzyme | Reference(s) |
| M-2 | Monohydroxylation on the octahydro-2-(1H)-isoquinolinyl group | CYP3A4 | [8] |
| M-7 | Monohydroxylation on the (1,1-dimethylethyl)amino group | CYP3A4 | [8] |
| M-4 | 6-equatorial-hydroxy this compound | CYP3A4 | [10][11] |
| α-hydroxyaldehyde | Product of N-dealkylation | CYP3A4 | [13] |
| Mono- and Di-hydroxylated species | General class of inactive metabolites | CYP3A4 | [2][3][8][10][11][12] |
Visualizing Pathways and Processes
3.1. Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformation of this compound mediated by the CYP3A4 enzyme.
Caption: Primary metabolic pathway of this compound via CYP3A4 oxidation.
3.2. Experimental Workflow for In Vitro Metabolism Study
This diagram outlines a typical experimental procedure to investigate the metabolism of this compound using human liver microsomes.
Caption: Workflow for in vitro analysis of this compound metabolism.
3.3. Mechanism of Ritonavir-Mediated Boosting
This diagram illustrates the logical relationship of how ritonavir enhances this compound's plasma concentration.
Caption: Mechanism of this compound boosting by ritonavir via CYP3A4 inhibition.
Experimental Protocols
4.1. Protocol for In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is a representative methodology for studying the CYP3A4-mediated metabolism of this compound.
-
Preparation of Incubation Mixture:
-
A typical 200 µL incubation mixture is prepared in a microcentrifuge tube.
-
The mixture contains:
-
Human liver microsomes (e.g., 0.25 mg/mL final concentration).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
This compound (e.g., 1 µM final concentration, dissolved in a suitable solvent like methanol, with final solvent concentration <1%).
-
An NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
-
-
Incubation:
-
The reaction is initiated by adding the NADPH-regenerating system after a brief pre-incubation of all other components at 37°C.
-
The mixture is incubated in a shaking water bath at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
The reaction is stopped by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
The quenched mixture is centrifuged (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
The supernatant, containing this compound and its metabolites, is transferred to a clean tube for analysis.
-
4.2. Metabolite Identification and Quantification
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system, typically a reverse-phase C18 column, for the separation of the parent drug from its various metabolites.[10][11] An isocratic or gradient mobile phase is used to achieve optimal separation.[10]
-
Structural Elucidation: The HPLC eluent is directed into a mass spectrometer (LC-MS/MS) for detection and preliminary identification based on mass-to-charge ratios and fragmentation patterns.[10][11] For definitive structural confirmation of novel or major metabolites, fractions can be collected from the HPLC for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
4.3. Protocol for a Human Pharmacokinetic Interaction Study
This protocol outlines a typical clinical trial design to assess the effect of a modulator (e.g., ritonavir) on this compound pharmacokinetics.
-
Study Design:
-
A randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
A washout period of at least 7 days separates the two treatment periods.[20]
-
-
Treatment Arms:
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 600 mg).
-
Period 2: Subjects receive a single oral dose of this compound (600 mg) co-administered with a single oral dose of ritonavir (e.g., 100 mg).
-
Doses are typically administered with a standardized meal to control for food effects.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[20]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound (and ritonavir) are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated for each subject in each treatment period using non-compartmental analysis.
-
Statistical comparisons are made between the two periods to determine the magnitude and significance of the drug-drug interaction.
-
Conclusion
The pharmacokinetic profile of this compound is dominated by its extensive first-pass metabolism, primarily mediated by CYP3A4. This inherent property results in low oral bioavailability, which has been effectively overcome through the co-administration of ritonavir, a potent CYP3A4 inhibitor. This boosting strategy has become a cornerstone of antiretroviral therapy, allowing this compound to achieve and maintain therapeutic concentrations necessary for viral suppression. A thorough understanding of its metabolic pathways and the factors influencing its absorption and clearance is critical for optimizing its clinical use and for the development of future therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent increase of this compound bioavailability by the pharmaceutic aid cremophor EL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. youtube.com [youtube.com]
- 8. Selective biotransformation of the human immunodeficiency virus protease inhibitor this compound by human small-intestinal cytochrome P4503A4: potential contribution to high first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CPY3A4-mediated α-hydroxyaldehyde formation in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic interactions between two human immunodeficiency virus protease inhibitors, ritonavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug interactions of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, this compound and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and ritonavir pharmacokinetics following combined ritonavir and this compound (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Pharmacokinetics of this compound, Atazanavir, and Ritonavir in a Twice-Daily Boosted Double-Protease Inhibitor Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of food and ranitidine on this compound pharmacokinetics and gastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the HIV-1 protease and Saquinavir, a pioneering protease inhibitor. This document delves into the quantitative biophysical data, detailed experimental methodologies derived from key studies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The interaction between this compound and HIV-1 protease has been extensively characterized. The following tables summarize key quantitative data from structural and kinetic studies, including the impact of drug-resistance mutations.
Table 1: Crystallographic Data of this compound-HIV-1 Protease Complexes
| PDB ID | Protease Variant | Resolution (Å) | Reference |
| 1HXB | Wild-Type | 2.80 | - |
| 3NDT | Wild-Type (with Ritonavir) | 1.72 | [1] |
| 4QGI | G48T/L89M Mutant | 1.90 | [2] |
| - | G48V/L90M Mutant | 2.6 | [3][4][5][6] |
| 2NMW | Wild-Type | 1.25 | [7] |
| 2NMY | I84V Mutant | 1.15 | [7] |
| 2NMZ | V82A Mutant | 0.97 | [7] |
| 2NNK | I84V Mutant | 1.10 | [7] |
| 2NNP | V82A Mutant | 1.05 | [7] |
Table 2: Kinetic and Binding Affinity Data for this compound against HIV-1 Protease Variants
| Protease Variant | Kᵢ (nM) | Fold Increase in Kᵢ vs. Wild-Type | Reference |
| Wild-Type | 0.12 | - | [8] |
| G48V Mutant | - | 13.5 | [3][4][5][6] |
| L90M Mutant | - | 3 | [3][4][5][6] |
| G48V/L90M Double Mutant | - | 419 | [3][4][5][6] |
| M46I/G48V/I50V/I84L Quadruple Mutant | 240 | 300 | [9] |
Note: The absolute Kᵢ value for the wild-type can vary slightly between studies depending on experimental conditions. The fold increase provides a standardized measure of the impact of mutations.
Experimental Protocols
The structural and kinetic data presented above are the results of a series of well-established experimental procedures. The following sections outline the generalized methodologies employed in these studies.
Protein Expression and Purification of HIV-1 Protease
Recombinant HIV-1 protease is typically expressed in Escherichia coli.
-
Gene Synthesis and Cloning : The gene encoding the HIV-1 protease is synthesized and cloned into an appropriate expression vector, often with a polyhistidine tag to facilitate purification.
-
Transformation : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression : Bacterial cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis : The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization.
-
Purification : The protease is purified from the cell lysate using a combination of chromatographic techniques. This often involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion and/or ion-exchange chromatography to achieve high purity.
X-ray Crystallography of the this compound-Protease Complex
Determining the three-dimensional structure of the this compound-protease complex is achieved through X-ray crystallography.
-
Crystallization : The purified HIV-1 protease is mixed with a molar excess of this compound. This complex is then subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to find optimal crystallization conditions.
-
X-ray Diffraction Data Collection : The resulting crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement, with a previously determined protease structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates.[7]
Enzyme Kinetics Assays
Enzyme kinetic assays are performed to determine the inhibitory potency of this compound.
-
Assay Principle : The activity of HIV-1 protease is monitored by the cleavage of a specific fluorogenic substrate.
-
Reaction Conditions : The assay is performed in a suitable buffer at a constant temperature (e.g., 37°C). A fixed concentration of the protease and varying concentrations of the substrate and inhibitor (this compound) are used.
-
Data Acquisition : The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis : The initial reaction velocities are plotted against the substrate concentration. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of the this compound-protease complex.
Mechanism of HIV-1 Protease Inhibition by this compound
Caption: Mechanism of competitive inhibition of HIV-1 protease by this compound.
Experimental Workflow for Structural and Kinetic Analysis
Caption: Workflow for structural and kinetic analysis of this compound-protease complex.
Impact of Resistance Mutations on this compound Binding
Caption: Logical relationship of resistance mutations to this compound binding and efficacy.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]
- 6. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]
- 7. Atomic resolution crystal structures of HIV-1 protease and mutants V82A and I84V with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to this compound and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Development and Impact of the First HIV Protease Inhibitor
Abstract
Saquinavir (SQV), developed by Hoffmann-La Roche, marked a pivotal turning point in the history of the HIV/AIDS pandemic. As the first HIV protease inhibitor (PI) approved by the U.S. Food and Drug Administration (FDA) in December 1995, it heralded the beginning of the Highly Active Antiretroviral Therapy (HAART) era.[1][2][3] This new class of antiretrovirals, when used in combination, transformed HIV from a terminal diagnosis into a manageable chronic condition, dramatically reducing AIDS-related mortality.[1][4] This technical guide provides a comprehensive analysis of this compound's mechanism of action, the critical challenge of its bioavailability, the revolutionary strategy of pharmacokinetic boosting, and its lasting impact on the principles of antiretroviral drug development. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this landmark therapeutic agent.
Introduction: A Paradigm Shift in HIV Treatment
Prior to 1995, the arsenal against HIV was limited to nucleoside reverse transcriptase inhibitors (NRTIs), which targeted an early stage of the viral lifecycle. However, monotherapy or dual-NRTI therapy was insufficient to durably suppress the virus, and resistance developed rapidly. The identification of the HIV-1 protease as an essential enzyme for viral maturation presented a novel and highly attractive drug target.[5][6]
This compound was the culmination of structure-based drug design, engineered to specifically block this crucial step in viral replication.[5][7] Its approval, followed closely by ritonavir and indinavir, fundamentally changed the therapeutic landscape. The introduction of PIs made HAART possible, a combination therapy approach that attacked the virus at multiple points in its lifecycle, proving far more effective than any preceding treatment.[4][8][9] Within two years of the first PI approvals, annual deaths from AIDS in the United States plummeted from over 50,000 to approximately 18,000.[1][2]
Mechanism of Action: Targeting Viral Maturation
This compound is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases.[1][10] The HIV protease is an aspartic protease vital for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[11][12] This cleavage process is essential to produce mature, functional structural proteins and enzymes (like reverse transcriptase, integrase, and protease itself) necessary for the assembly of new, infectious virions.
By binding to the active site of the protease, this compound mimics the transition state of the natural substrate, preventing the enzyme from cleaving the polyproteins.[5][6] This results in the production of immature, non-infectious viral particles, effectively halting the spread of the infection to new cells.[1][13]
Figure 1: HIV Lifecycle and this compound's Point of Intervention.
Pharmacokinetics: The Bioavailability Challenge and the Rise of Boosting
The primary obstacle to this compound's clinical efficacy was its very poor oral bioavailability, estimated at only ~4% for the initial hard-gel capsule formulation (Invirase).[13][14] This was a consequence of both incomplete absorption and extensive first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][14] To overcome this, a soft-gel formulation (Fortovase) was developed, which improved bioavailability approximately eight-fold.[1][15][16]
However, the true breakthrough came with the strategy of pharmacokinetic (PK) boosting. It was discovered that co-administering this compound with a low dose of ritonavir, another protease inhibitor that is also a potent inhibitor of CYP3A4, dramatically increased this compound's plasma concentrations.[1][14] Ritonavir effectively "boosts" this compound by blocking its primary metabolic pathway, leading to higher and more sustained therapeutic levels of the drug. This allowed for reduced this compound dosing while achieving superior viral suppression.[1] This principle of PK enhancement has since become a cornerstone of modern antiretroviral therapy.
Quantitative Pharmacokinetic Data
The impact of formulation changes and ritonavir boosting on this compound exposure is summarized below.
| Regimen | Formulation | Dose (this compound/Ritonavir) | Key Pharmacokinetic Parameter (Mean) | Fold Increase vs. Unboosted Invirase | Reference |
| Invirase | Hard-Gel | 600 mg TID | Bioavailability: ~4% | 1x (Baseline) | [14] |
| Fortovase | Soft-Gel | 1200 mg TID | AUC: 8-10x higher than Invirase | ~8-10x | [16] |
| Boosted Fortovase | Soft-Gel | 800 mg BID / 200 mg BID | AUC(0,24h): 57 µg·h/mL | ~17x | [17] |
| Boosted Fortovase | Soft-Gel | 800 mg BID / 300 mg BID | AUC(0,24h): 73 µg·h/mL | ~22x | [17] |
| Boosted Fortovase | Soft-Gel | 800 mg BID / 400 mg BID | AUC(0,24h): 77 µg·h/mL | ~23x | [17] |
| Boosted Invirase | Hard-Gel | 1000 mg BID / 100 mg BID | AUC(0-12h): 17,772 ng·h/mL | N/A | [18][19] |
Table 1: Comparison of this compound Pharmacokinetic Parameters Across Formulations and Boosting Strategies. AUC = Area Under the Curve; BID = twice daily; TID = three times daily.
Figure 2: Pharmacokinetic Pathway of this compound and the Inhibitory Effect of Ritonavir.
Clinical Efficacy and Resistance
Clinical trials consistently demonstrated that this compound in combination with NRTIs was superior to dual-NRTI therapy alone. The landmark AIDS Clinical Trials Group (ACTG) 229 study showed that triple therapy with this compound, zidovudine, and zalcitabine resulted in significantly greater increases in CD4+ cell counts and larger reductions in viral load compared to two-drug combinations.[10][20]
| Trial / Study | Treatment Arms | Key Outcome (at study endpoint) | Reference |
| ACTG 229 | 1. SQV + ZDV + ddC2. SQV + ZDV3. ZDV + ddC | Greater CD4+ count increase (AUC) in Arm 1 vs. Arm 2 (p=0.017) and Arm 3 (p<0.001). | [10] |
| NV 14255 | 1. SQV (600mg TID) + ZDV2. ZDV alone | Median CD4+ increase at 16 weeks: 61 cells/mm³ in Arm 1 vs. decline in Arm 2. | [21] |
| CHEESE Study | 1. SQV-SGC + ZDV + 3TC2. Indinavir + ZDV + 3TC | At 24 weeks, % patients with HIV RNA <50 copies/mL: 74.3% in Arm 1 vs. 71.4% in Arm 2 (p=0.78). | [19] |
| MaxCmin2 Trial | 1. SQV/r (1000/100 mg BID)2. Lopinavir/r (400/100 mg BID) | At 48 weeks, treatment failure: 33% in Arm 1 vs. 18% in Arm 2 (p=0.002). | [22] |
Table 2: Summary of Key Clinical Efficacy Data for this compound-Containing Regimens. SQV = this compound; ZDV = Zidovudine; ddC = Zalcitabine; SGC = Soft-Gel Capsule; 3TC = Lamivudine; /r = boosted with ritonavir.
Like all antiretrovirals, this compound can select for drug-resistant mutations in the HIV protease gene.[23] The development of resistance is a multi-step process, often requiring the accumulation of several mutations. Primary mutations can reduce the binding affinity of the drug, while secondary mutations can compensate for any loss of viral fitness. A key mutation associated with this compound resistance is L90M.[5][24] The high genetic barrier to resistance for PIs compared to other drug classes was a significant advantage, particularly in the early days of HAART.
Key Experimental Protocols
The development and evaluation of this compound relied on a series of standardized in vitro and in vivo assays.
HIV-1 Protease Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor like this compound to block the enzymatic activity of recombinant HIV-1 protease.
-
Objective: To determine the concentration of an inhibitor required to reduce protease activity by 50% (IC₅₀).
-
Principle: A fluorogenic substrate peptide, designed to mimic a natural cleavage site of the HIV protease, is used. The peptide contains a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Reagent Preparation: Recombinant HIV-1 protease, assay buffer, and a fluorogenic substrate (e.g., a FRET-based peptide) are prepared.[1] this compound is serially diluted to create a range of test concentrations.
-
Reaction Setup: In a 96- or 384-well microplate, the recombinant HIV-1 protease is pre-incubated with the various concentrations of this compound (or a vehicle control) for a short period (e.g., 15 minutes) at room temperature.[24]
-
Initiation: The fluorogenic substrate solution is added to all wells to initiate the enzymatic reaction.
-
Measurement: The plate is immediately placed in a fluorescence microplate reader. Fluorescence intensity (e.g., Ex/Em = 330/450 nm) is measured over time (kinetic mode) at a constant temperature (e.g., 37°C).[1]
-
Data Analysis: The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each inhibitor concentration. The percent inhibition relative to the no-drug control is plotted against the log of the inhibitor concentration, and the IC₅₀ value is determined using non-linear regression.
-
Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This assay measures the production of new virus from infected cells in the presence of an antiretroviral drug.
-
Objective: To determine the effective concentration of a drug that inhibits viral replication by 50% (EC₅₀) in a cell culture model.
-
Principle: The HIV-1 p24 capsid protein is a major structural component of the virus and is released into the cell culture supernatant in proportion to the amount of new virus being produced. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of p24 antigen.
-
Methodology:
-
Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells [PBMCs] or a T-cell line like MT-4) are cultured.[2][11]
-
Infection: Cells are infected with a known amount of an HIV-1 lab strain or clinical isolate.
-
Drug Treatment: Immediately after infection, the cells are washed and cultured in media containing serial dilutions of this compound. A "no-drug" well serves as the positive control for replication.
-
Incubation: The cultures are incubated for a period of several days (e.g., 5-7 days) to allow for multiple rounds of viral replication.[2]
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is harvested.
-
p24 ELISA:
-
A microplate pre-coated with a monoclonal anti-p24 capture antibody is used.
-
Harvested supernatants (and p24 standards) are added to the wells and incubated. Any p24 antigen present binds to the capture antibody.
-
The wells are washed, and a second, enzyme-conjugated (e.g., horseradish peroxidase) anti-p24 detection antibody is added, which binds to the captured p24.
-
After another wash step, a substrate solution is added. The enzyme converts the substrate, producing a color change.[9]
-
A stop solution is added, and the absorbance is read on a microplate reader.
-
-
Data Analysis: A standard curve is generated from the p24 standards. The concentration of p24 in each sample is calculated from this curve. The percent inhibition of p24 production is plotted against drug concentration to determine the EC₅₀.
-
Figure 3: Experimental Workflow for In Vitro Selection of Drug Resistance.
Conclusion: this compound's Enduring Legacy
This compound was more than just the first protease inhibitor; it was a proof-of-concept that revolutionized HIV treatment.[7] While its initial formulation was hampered by poor pharmacokinetics, the challenges it presented spurred critical innovations, most notably the strategy of ritonavir boosting, which remains a central tenet of antiretroviral therapy today. The success of this compound validated HIV protease as a druggable target and solidified the multi-target combination therapy (HAART) approach that has saved millions of lives. It laid the scientific and clinical groundwork upon which all subsequent, more potent, and more convenient protease inhibitors and combination regimens were built, securing its place as a true cornerstone in the history of medicine.
References
- 1. abcam.cn [abcam.cn]
- 2. journals.asm.org [journals.asm.org]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. hivdb.stanford.edu [hivdb.stanford.edu]
- 6. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. hanc.info [hanc.info]
- 10. Treatment of human immunodeficiency virus infection with this compound, zidovudine, and zalcitabine. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP [mdpi.com]
- 19. Randomized trial comparing this compound soft gelatin capsules versus indinavir as part of triple therapy (CHEESE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. h-h-c.com [h-h-c.com]
- 21. academic.oup.com [academic.oup.com]
- 22. abcam.co.jp [abcam.co.jp]
- 23. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 24. ablinc.com [ablinc.com]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the protocols used to assess the in vitro antiviral activity of Saquinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. This compound is a critical component of antiretroviral therapy, and understanding its activity profile is essential for research and clinical applications. The protocols herein describe the determination of the 50% cytotoxic concentration (CC50) using the MTT assay and the 50% inhibitory concentration (IC50) through a virus yield reduction assay, specifically quantifying HIV-1 p24 antigen.
Mechanism of Action
This compound is a peptide-like substrate analog that functions as a competitive inhibitor of HIV protease.[1][2] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[3][4][5][6] By binding to the active site of the protease, this compound blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[2][3][5] this compound is active against both HIV-1 and HIV-2 proteases.[3]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. journals.plos.org [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell culture models for evaluating the efficacy and mechanisms of action of Saquinavir. Detailed protocols for key experiments are included to facilitate the practical application of these models in research and drug development settings.
I. Introduction to this compound and its Applications
This compound is a potent protease inhibitor initially developed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by binding to the active site of HIV protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation and replication of the virus.[1][2] Beyond its antiviral effects, this compound has demonstrated significant anticancer properties in various preclinical models. Its mechanisms of action in cancer cells are multifaceted and include the inhibition of the proteasome, modulation of key signaling pathways, and induction of cellular stress responses, leading to apoptosis and autophagy.[3][4]
II. Recommended Cell Culture Models
A variety of immortalized cell lines and primary cells have been utilized to investigate the diverse activities of this compound. The choice of cell model is critical and should be guided by the specific research question.
Table 1: Cell Lines for this compound's Anticancer Activity Testing
| Cell Line | Cancer Type | Key Findings with this compound |
| HeLa, CaSki, HT3, C33a | Cervical Cancer | Inhibition of cell proliferation, with an IC50 of 19 µM in HeLa cells after 96 hours.[3] |
| PC-3, LnCaP, DU-145 | Prostate Cancer | Inhibition of proteasome function, induction of apoptosis, and radiosensitization.[5] |
| K562, Jurkat | Leukemia | Induction of apoptosis at concentrations similar to those causing proteasome inhibition.[3] |
| U373 | Glioblastoma | Apoptosis induction.[3] |
| A549 | Lung Carcinoma | Cytotoxicity with an IC50 of 41.04 µM after 72 hours.[6] |
| Various Ovarian Cancer Cell Lines | Ovarian Cancer | Induction of endoplasmic reticulum stress, autophagy, and apoptosis.[4] |
| Neuroblastoma Cell Lines | Neuroblastoma | Antiproliferative effect with an IC50 of 3.8 µM after 72 hours.[3] |
| Acute Myeloid Leukemia (AML) Cells | Acute Myeloid Leukemia | Cytotoxic effects at low concentrations and sensitization to proteasome inhibitors.[3][7] |
| LS180 | Colon Adenocarcinoma | Induction of drug transporter expression (e.g., P-gp).[8][9] |
Table 2: Cell Lines and Primary Cells for this compound's Antiviral (HIV) Activity Testing
| Cell Model | Cell Type | Key Findings with this compound |
| CEM-SS | T-lymphoblastoid cells | Antiviral activity against HIV-1 LAI with an IC50 of 9 nM.[10] |
| PM-1 | CD4+ T-cells | Inhibition of HIV-1 replication.[11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary Immune Cells | Inhibition of HIV-1 infection.[11] |
| Monocyte-Derived Macrophages (MDMs) | Primary Immune Cells | Inhibition of HIV-1 replication.[11] |
| Immature Monocyte-Derived Dendritic Cells (iMDDCs) | Primary Immune Cells | Inhibition of direct and trans-infection of T-cells.[11] |
| C8166-R5, MT4-R5 | T-cell lines | Suitable for culturing patient-derived HIV isolates for drug resistance testing.[12] |
III. Experimental Protocols
A. Cytotoxicity and Cell Viability Assessment: MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cells (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14][15]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
B. Assessment of Long-Term Survival: Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.
Materials:
-
Target cells (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin or a 1:7 mixture of acetic acid and methanol)[16][17]
-
Staining solution (0.5% crystal violet in methanol)[16]
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 250-500 cells per well) in 6-well plates and allow them to attach overnight.[8]
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 96 hours).[8]
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.[18]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).[8]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
C. Antiviral Activity Assessment: HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures to determine the antiviral efficacy of this compound.
Materials:
-
HIV-infected cells (e.g., CEM-SS, PBMCs)
-
Complete cell culture medium
-
This compound stock solution
-
HIV-1 p24 ELISA kit (commercial kits are widely available)[6][9][19]
-
Microplate reader
Procedure:
-
Cell Infection and Treatment: Seed susceptible cells and infect them with a known amount of HIV-1. Simultaneously, treat the cells with serial dilutions of this compound. Include an infected, untreated control and an uninfected control.
-
Incubation: Incubate the cultures for a period that allows for viral replication (e.g., 5-7 days).[10]
-
Supernatant Collection: After incubation, centrifuge the cell cultures to pellet the cells and collect the supernatant.
-
p24 ELISA:
-
Follow the manufacturer's protocol for the p24 ELISA kit.[6][9]
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.[9]
-
If immune complexes are suspected, an acid dissociation step may be necessary.[6][19]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.[6]
-
Data Analysis: Generate a standard curve using the provided p24 antigen standards. Calculate the concentration of p24 in each sample from the standard curve. Determine the IC50 of this compound for viral inhibition.
D. Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
-
Target cells (e.g., HeLa, PC-3)
-
This compound stock solution
-
Proteasome activity assay kit (e.g., Proteasome-Glo™ Cell-Based Assays)[8][20]
-
Lysis buffer
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[21]
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions to obtain cell extracts.[20]
-
Proteasome Activity Measurement:
-
Incubate the cell lysates with the specific fluorogenic substrates for the different proteasome activities.[21]
-
The cleavage of the substrate by the proteasome releases a fluorescent molecule.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation 380 nm, emission 460 nm for AMC-based substrates).[21]
-
Data Analysis: Normalize the proteasome activity to the total protein concentration in each lysate. Compare the activity in this compound-treated cells to that in untreated controls.
IV. Signaling Pathways Affected by this compound
This compound exerts its anticancer effects through the modulation of several key intracellular signaling pathways.
A. Proteasome Inhibition and NF-κB Pathway
This compound directly inhibits the 20S and 26S proteasome, leading to the accumulation of ubiquitinated proteins.[5] This inhibition prevents the degradation of IκBα, the inhibitory protein of the transcription factor NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are often involved in cell survival and proliferation.[5]
Caption: this compound inhibits the proteasome, preventing NF-κB activation.
B. Akt Signaling Pathway
This compound has been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway that promotes cell survival, proliferation, and resistance to apoptosis.[11][22] By inhibiting Akt phosphorylation, this compound can sensitize cancer cells to other treatments like radiation.[22]
Caption: this compound inhibits the pro-survival Akt signaling pathway.
C. Endoplasmic Reticulum (ER) Stress and Autophagy
In some cancer cells, such as those of ovarian cancer, this compound induces stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding.[4] This ER stress can trigger the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis or autophagy, a cellular self-digestion process.[4][23]
Caption: this compound induces ER stress, leading to autophagy and apoptosis.
V. Emerging Models: Organoid Cultures for this compound Testing
Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to recapitulate the architecture and function of native organs.[24][25] They represent a more physiologically relevant model system compared to traditional 2D cell cultures for drug screening and disease modeling.[20][24] While specific studies on this compound testing in organoids are still emerging, the established protocols for drug screening in tumor organoids can be readily adapted.
General Protocol for Drug Screening in Tumor Organoids:
-
Organoid Culture and Expansion: Establish and expand tumor organoids from patient-derived tissues or cell lines in a basement membrane matrix (e.g., Matrigel) with specialized growth media.[1][5]
-
Organoid Dissociation and Seeding: Dissociate expanded organoids into smaller fragments or single cells and seed them in a 3D matrix in multi-well plates.[10]
-
Drug Treatment: After a period of recovery and re-formation, treat the organoids with a range of this compound concentrations.
-
Viability Assessment: Assess organoid viability using assays such as CellTiter-Glo® 3D, which measures ATP levels, or high-content imaging with fluorescent viability dyes.[10]
-
Data Analysis: Determine the dose-response curve and IC50 for this compound in the organoid model.
The use of organoids offers the potential to evaluate this compound's efficacy in a more patient-relevant context, capturing the heterogeneity and complex cell-cell interactions of a tumor.[20][25]
VI. Conclusion
The cell culture models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The diverse range of available cell lines allows for the investigation of its antiviral and anticancer activities across various contexts. The detailed experimental procedures offer practical guidance for researchers, while the exploration of affected signaling pathways provides insights into its mechanisms of action. The advent of organoid technology presents an exciting new frontier for testing this compound in more physiologically relevant and personalized models. By leveraging these advanced cell culture systems, the scientific community can continue to unlock the full therapeutic potential of this compound.
References
- 1. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. The HIV protease inhibitor this compound induces endoplasmic reticulum stress, autophagy, and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldengatebio.com [goldengatebio.com]
- 7. Ritonavir, nelfinavir, this compound and lopinavir induce proteotoxic stress in acute myeloid leukemia cells and sensitize them for proteasome inhibitor treatment at low micromolar drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HIV-protease inhibitor this compound reduces proliferation, invasion and clonogenicity in cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Microglial activation decreases retention of the protease inhibitor this compound: implications for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. abcam.com [abcam.com]
- 20. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 [elifesciences.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. broadpharm.com [broadpharm.com]
Introduction
Saquinavir is a protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of this compound is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is sensitive, specific, and reproducible, making it suitable for clinical research and therapeutic drug monitoring.
Principle
This method involves the extraction of this compound and an internal standard from human plasma, followed by chromatographic separation on a reversed-phase HPLC column. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Experimental Protocols
1. Materials and Reagents
-
This compound mesylate reference standard
-
Internal Standard (e.g., Ritonavir or a structural analog)
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium formate or potassium dihydrogen phosphate (analytical grade)
-
Formic acid or phosphoric acid (analytical grade)
-
Human plasma (drug-free)
-
Extraction solvent (e.g., methyl-tert-butyl ether or a mixture of ethyl acetate and hexane)
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium formate, pH 4.1) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 48:52 v/v).[1][2] The mobile phase should be filtered and degassed before use.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][2]
-
Add a specified amount of the internal standard working solution.
-
Add the extraction solvent (e.g., 1 mL of methyl-tert-butyl ether).[1][2]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 150 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for HPLC analysis.
5. Chromatographic Conditions
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of buffer and organic solvent. For example, acetonitrile and 70 mM KH2PO4 (pH 5) in a 46:54 (v/v) ratio.[3]
-
Injection Volume: 20 - 50 µL.
-
Column Temperature: 35 - 45°C.[4]
6. Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. A typical linear range for this compound is 100-2500 ng/mL.[3]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Intra- and inter-day precision and accuracy should be less than 15%.[3]
-
Recovery: The efficiency of the extraction procedure. Recoveries for this compound are typically in the range of 87-92%.[1][2][3]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ for this compound can be as low as 20 ng/mL.[1][2]
-
Stability: The stability of the analyte in plasma under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Presentation
Table 1: Summary of HPLC Methods for this compound Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (Methyl-t-butyl ether)[1][2] | Liquid-Liquid Extraction (Diethyl ether)[4] | Liquid-Liquid Extraction (Ethyl acetate-hexane)[3] |
| Column | Keystone BetaBasic C4[1][2] | Nucleosil 3C8[4] | Luna C18[3] |
| Mobile Phase | Acetonitrile:50 mM Ammonium Formate (pH 4.1) (52:48)[1][2] | Acetonitrile:5 mM H2SO4 (pH 3.5) with 10 mM TBA (75.5:24.5)[4] | Acetonitrile:70 mM KH2PO4 (pH 5) (46:54)[3] |
| Detection Wavelength | 235 nm[1][2] | 240 nm[4] | 240 nm[3] |
| Linearity Range | Not Specified | 5 - 110 ng/mL[4] | 100 - 2500 ng/mL[3] |
| LOQ | 20 µg/L[1][2] | 1 ng/mL[4] | Not Specified |
| Recovery | 87 - 92%[1][2] | Quantitative[4] | 90%[3] |
| Internal Standard | A-86093[1][2] | Ro 31-8533 (stereoisomer)[4] | Not Specified |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for HPLC method validation.
References
- 1. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Determination of this compound and ritonavir in human plasma by reversed-phase high-performance liquid chromatography and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Saquinavir-loaded nanoparticles. This compound, a potent HIV protease inhibitor, often suffers from poor aqueous solubility and low oral bioavailability.[1][2] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations, enhancing its therapeutic efficacy.[3][4] This document outlines methodologies for preparing this compound nanoparticles using the nanoprecipitation technique, along with protocols for their characterization and in vitro drug release studies.
Introduction to this compound Nanoparticle Formulations
This compound is a peptidomimetic HIV protease inhibitor that specifically targets the viral protease enzyme, which is crucial for the maturation of infectious HIV virions.[1][2][4] By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[2][4][5] However, its clinical application is hampered by its low water solubility and extensive first-pass metabolism, resulting in poor bioavailability.[1][2]
Nanoparticle formulations, such as solid lipid nanoparticles (SLNs), nanosuspensions, and polymeric nanoparticles, have been developed to improve the delivery of poorly soluble drugs like this compound.[4] These formulations can increase the drug's solubility and dissolution rate, protect it from degradation, and potentially offer controlled or targeted release, thereby improving its pharmacokinetic profile and therapeutic outcomes.[3][4][6]
Data Presentation: Properties of this compound Nanoparticles
The following tables summarize quantitative data from various studies on this compound nanoparticle formulations.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation Code | Polymer/Lipid | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| F5 | PLGA/TPGS | 1:5 | 248 - 412 | < 0.5 | -22.47 to -28.59 | [1] |
| SQSLNs | Solid Lipid | Not Specified | 215 ± 9 | Not Specified | Not Specified | [4] |
| SNS | Not Applicable | Not Applicable | 344 ± 16 | Not Specified | Not Specified | [4] |
| QR-Tf-Saquinavir | Quantum Rods | Not Applicable | ~40 | Not Specified | Not Specified | [3] |
| SQV-Fol-PEG-PLGA | PLGA-PEG-Folate | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| SQV-PLGA | PLGA | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Drug Loading and In Vitro Release of this compound Nanoparticles
| Formulation Code | Entrapment Efficiency (%) | Drug Loading (%) | In Vitro Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| F5 | ~98 | Not Specified | pH 7.4 Phosphate Buffer | 98.97 | 16 | [1] |
| SQSLNs | 79.24 ± 1.53 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| QR-Tf-Saquinavir | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| SQV-Fol-PEG-PLGA | 56 ± 0.60 | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| SQV-PLGA | 58 ± 0.80 | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method, also known as the solvent displacement method.
Materials:
-
This compound
-
Polymer (e.g., PLGA, PEO-PCL)
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Aqueous non-solvent (e.g., Deionized water)
-
Surfactant/Stabilizer (e.g., TPGS, Poloxamer 188)
-
Magnetic stirrer
-
Syringe pump (optional)
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer in the organic solvent. For example, dissolve 500 mg of this compound and 2500 mg of PLGA in 30 mL of acetone.[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant. For instance, prepare a solution of TPGS in deionized water (e.g., 30 mg/mL).[8]
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant speed.
-
Slowly add the organic phase dropwise into the stirring aqueous phase. A syringe pump can be used for a controlled addition rate.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.
-
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant containing the unencapsulated drug.
-
Wash the nanoparticle pellet with deionized water and centrifuge again to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of this compound loaded into the nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension or lyophilized powder
-
Organic solvent to dissolve the nanoparticles (e.g., Dichloromethane, Acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known volume of the nanoparticle suspension.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
-
Quantification of Free Drug:
-
Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound.
-
-
Quantification of Total Drug in Nanoparticles:
-
Take a known amount of the lyophilized nanoparticles or a known volume of the original nanoparticle suspension.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Analyze this solution using HPLC to determine the total amount of this compound.
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100
-
In Vitro Drug Release Study using Dialysis Bag Method
This protocol describes a common method for evaluating the release profile of this compound from the nanoparticles over time.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis bags with a specific molecular weight cut-off (MWCO) (e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate buffered saline (PBS), pH 7.4)
-
Shaking water bath or magnetic stirrer
-
HPLC system
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of the dialysis membrane and hydrate it in the release medium according to the manufacturer's instructions.
-
-
Loading the Dialysis Bag:
-
Accurately measure a specific volume of the this compound nanoparticle suspension and place it inside the dialysis bag.
-
Securely close both ends of the bag.
-
-
Release Study Setup:
-
Place the sealed dialysis bag in a beaker containing a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) and provide gentle agitation (e.g., using a magnetic stirrer or in a shaking water bath).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 16, 24 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of this compound released at each time point.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
-
Visualizations
Signaling Pathway: this compound Inhibition of HIV Protease
Caption: Mechanism of action of this compound on HIV protease.
Experimental Workflow: Nanoparticle Preparation and Characterization
Caption: Workflow for this compound nanoparticle formulation and analysis.
Logical Relationship: Factors Influencing Nanoparticle Properties
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection. Monitoring its plasma concentrations, along with those of its major metabolites, is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its biotransformation products. This document provides a detailed protocol for the analysis of this compound and its primary metabolites in human plasma.
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of various inactive mono- and di-hydroxylated metabolites. The major metabolic pathways involve hydroxylation on the octahydro-2-(1H)-isoquinolinyl group (M-2) and the (1,1-dimethylethyl)amino group (M-7).
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound, primarily mediated by CYP3A4.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantitative analysis of this compound and its metabolites.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing proteins from plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
0.3 M Zinc Sulfate in Water/Methanol (30:70, v/v)[1]
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 200 µL of human plasma, add 600 µL of the zinc sulfate extracting solution.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge the samples at 13,000 rpm for 3 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to protein precipitation.
Materials:
-
Human plasma
-
Ethyl acetate, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
To a suitable volume of plasma, add a 3-fold excess of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
Experimental Workflow
Caption: General workflow for the analysis of this compound and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | BDS Hypersil C18, 5 µm (50 x 2 mm) with a C18 guard cartridge[1] | Kromasil RP-18 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1] | Not specified |
| Mobile Phase B | Acetonitrile[1] | Not specified |
| Gradient | 40% B to 99% B in 3 min, hold at 99% B for 3 min, return to 40% B in 0.5 min[1] | Isocratic |
| Flow Rate | 0.25 mL/min[1] | Not specified |
| Column Temp. | 25°C[1] | Not specified |
| Injection Vol. | 20 µL[1] | Not specified |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 671.6[1] | 570.2[1] | 45[1] |
| Mono-hydroxylated this compound | 687.4 (theoretical) | To be determined | To be optimized |
| Di-hydroxylated this compound | 703.4 (theoretical) | To be determined | To be optimized |
Ion Source Parameters (Example):
-
Spray Voltage: 5.4 kV[1]
-
Sheath Gas Flow Rate: 35 (arbitrary units)[1]
-
Capillary Temperature: 300°C[1]
Quantitative Data Summary
The following table summarizes the linearity and recovery data for this compound from a representative LC-MS/MS method.
| Analyte | Linearity Range (µg/mL) | Recovery (%) | Reference |
| This compound | 0.01 - 10 | >90 | [1] |
Conclusion
The protocols described in this application note provide a robust framework for the quantitative analysis of this compound and its metabolites in a research or clinical setting. While a validated method for the parent drug is well-established, further method development is required to determine the optimal mass spectrometric conditions for its hydroxylated metabolites. The provided theoretical masses and suggested optimization workflow will aid researchers in establishing a comprehensive analytical method for pharmacokinetic and drug metabolism studies of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Saquinavir in the study of HIV drug resistance. This document includes detailed protocols for key experimental assays, quantitative data on this compound resistance, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (brand name Invirase) was the first protease inhibitor approved for the treatment of HIV-1 infection.[1][2] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into mature, functional proteins necessary for viral replication.[3][4][5] Inhibition of the protease results in the production of immature, non-infectious viral particles.[1][4] The emergence of drug-resistant HIV strains is a significant challenge in antiretroviral therapy.[2][6] Studying the mechanisms of resistance to this compound is vital for understanding cross-resistance to other protease inhibitors and for the development of new therapeutic strategies.[7]
Mechanism of Action of this compound
This compound is a peptidomimetic inhibitor of the HIV-1 protease.[2] The HIV-1 protease is an aspartic protease that cleaves the Gag-Pol polyprotein precursor into essential structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[1][4] this compound mimics the transition state of the phenylalanine-proline peptide bond that the protease cleaves, thereby competitively inhibiting the enzyme's activity.[4] This inhibition prevents the maturation of the virus, rendering it non-infectious.[4]
This compound Resistance Mutations
Resistance to this compound is associated with specific mutations in the HIV-1 protease gene.[7] The primary mutations that confer resistance are G48V and L90M.[7][8][9] The L90M mutation is more commonly observed in patients.[7][8] The G48V mutation, while less common, can also significantly reduce susceptibility to this compound.[7][9] The presence of multiple mutations can lead to higher levels of resistance.[10]
| Mutation | Consequence |
| G48V | Introduces a bulkier amino acid in the active site, sterically hindering this compound binding.[9][11] |
| L90M | A primary mutation that reduces drug susceptibility and is frequently observed in patients failing this compound therapy.[7][8] |
| M46I | A non-active site mutation that can contribute to this compound resistance by altering the conformational dynamics of the protease.[12] |
| V82F/A | Can contribute to resistance, often in combination with other mutations.[9][11] |
Quantitative Analysis of this compound Resistance
The level of resistance is quantified by the fold change in the 50% inhibitory concentration (IC50) of the mutant virus compared to the wild-type virus. A higher fold change indicates greater resistance.
| HIV-1 Protease Genotype | This compound Fold Change in IC50 (approximate) |
| Wild-Type | 1 |
| L90M | 2-5 |
| G48V | 5-10 |
| G48V + L90M | >10 |
| Multiple Mutations | Can exceed 10-12 fold[13] |
Note: Fold changes are approximate and can vary depending on the specific viral background and the assay used.
Experimental Protocols
Genotypic Resistance Assay
Genotypic assays detect mutations in the HIV-1 protease gene that are known to be associated with drug resistance.[6][14]
Objective: To identify resistance-associated mutations in the HIV-1 protease gene from patient-derived plasma samples.
Protocol:
-
Viral RNA Extraction:
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme.
-
Amplify the protease gene region of the pol gene using specific primers in a PCR reaction. A one-step RT-PCR kit can also be used.[15]
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Sequence the amplified DNA using an automated DNA sequencer (e.g., Sanger sequencing).[16]
-
-
Sequence Analysis:
-
Compare the obtained nucleotide sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at positions known to be associated with this compound resistance (e.g., G48, L90). Several online tools and databases (e.g., Stanford University HIV Drug Resistance Database) can be used for interpretation.
-
Phenotypic Resistance Assay
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a specific drug.[14][16]
Objective: To determine the IC50 of this compound for a patient's viral isolate and calculate the fold change in resistance relative to a wild-type virus.
Protocol:
-
Virus Isolation or Recombinant Virus Construction:
-
Virus Isolate: Culture patient peripheral blood mononuclear cells (PBMCs) to isolate the virus.
-
Recombinant Virus: Amplify the patient-derived protease gene and insert it into a laboratory HIV-1 clone that lacks its own protease gene. This creates a recombinant virus expressing the patient's protease.
-
-
Cell Culture and Infection:
-
Culture a susceptible cell line (e.g., MT-2 cells or TZM-bl cells).
-
Infect the cells with the patient-derived virus or the recombinant virus in the presence of serial dilutions of this compound. Include a no-drug control and a wild-type reference virus control.
-
-
Quantification of Viral Replication:
-
After a set incubation period (e.g., 3-7 days), measure the extent of viral replication. This can be done by:
-
Measuring the activity of reverse transcriptase in the culture supernatant.
-
Quantifying the production of the p24 antigen using an ELISA.
-
Using a reporter gene assay (e.g., luciferase or β-galactosidase in TZM-bl cells).
-
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
Calculate the fold change in resistance by dividing the IC50 of the patient's virus by the IC50 of the wild-type reference virus.
-
Interpretation of Resistance Data
The interpretation of genotypic and phenotypic resistance data should be done in the context of the patient's treatment history and other clinical parameters.[17][18] The presence of resistance mutations in the protease gene is a strong predictor of a reduced virological response to this compound-containing regimens.[17][18] Phenotypic assays provide a direct measure of drug susceptibility, and a fold change in IC50 of greater than 10-12 is often associated with clinical resistance to ritonavir-boosted this compound.[13]
Conclusion
The study of this compound resistance is crucial for the clinical management of HIV-1 infection and for the development of novel antiretroviral therapies. The protocols and data presented in these application notes provide a framework for researchers to investigate the mechanisms of this compound resistance and to evaluate the efficacy of new protease inhibitors against resistant viral strains. Both genotypic and phenotypic assays are valuable tools in this endeavor, offering complementary information on the molecular basis and the functional consequences of drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 7. Rational approaches to resistance: using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo resistance to a human immunodeficiency virus type 1 proteinase inhibitor: mutations, kinetics, and frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The HIV Type 1 Protease Inhibitor this compound Can Select for Multiple Mutations that Confer Increasing Resistance | Scilit [scilit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug Resistance Mechanism of M46I-Mutation-Induced this compound Resistance in HIV-1 Protease Using Molecular Dynamics Simulation and Binding Energy Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of genotypic and phenotypic clinical cut-off levels for ritonavir-boosted this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. HIV-1 Genotypic Resistance Patterns Predict Response to this compound–Ritonavir Therapy in Patients in Whom Previous Protease Inhibitor Therapy Had Failed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV-1 genotypic resistance patterns predict response to this compound-ritonavir therapy in patients in whom previous protease inhibitor therapy had failed - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Saquinavir (SQV), marketed as Invirase®, was the first HIV protease inhibitor approved by the FDA in 1995, marking a significant advancement in the management of HIV/AIDS.[1][2] It functions by specifically inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyprotein precursors into functional proteins required for producing mature, infectious virions.[3][4] By blocking this step, this compound leads to the formation of immature and non-infectious viral particles.[4]
Despite its targeted mechanism, early formulations of this compound were limited by poor oral bioavailability, approximately 4%.[1][5][6] This led to the common practice of co-administering it with Ritonavir, another protease inhibitor that potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7] This inhibition of this compound's first-pass metabolism significantly boosts its plasma concentrations and therapeutic efficacy.[1][7]
The principle of combining antiretroviral agents has become the cornerstone of highly active antiretroviral therapy (HAART). In vitro combination studies are essential for identifying drug pairings that exhibit synergistic (greater than additive effect) or additive interactions, which can enhance antiviral efficacy, lower the required dosage of individual drugs to reduce toxicity, and suppress the development of drug resistance.[8] Conversely, these studies are also critical for identifying antagonistic interactions, where the combined effect is less than that of the individual drugs. This document provides a summary of key in vitro combination findings for this compound and detailed protocols for conducting such studies.
Mechanism of Action: HIV Protease Inhibition
This compound is a peptide-like substrate analog designed to fit into the active site of the HIV-1 protease enzyme.[3][4] This binding prevents the enzyme from processing the viral Gag-Pol polyproteins. The inhibition of this proteolytic cleavage is essential as it halts the viral maturation process, rendering the newly produced virions incapable of infecting other cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and ritonavir pharmacokinetics following combined ritonavir and this compound (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Combination - Kyinno Bio [kyinno.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saquinavir is a potent HIV-1 protease inhibitor, a critical component in antiretroviral therapy. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This tutorial provides a detailed protocol for performing a molecular docking simulation of this compound with its primary target, HIV-1 Protease, using widely adopted bioinformatics tools such as AutoDock Vina.
I. Overview of the Docking Workflow
The molecular docking process involves several key stages, from data acquisition and preparation to the final analysis of results. The general workflow is depicted below.
Caption: General workflow for molecular docking simulation.
II. Quantitative Data Summary
The binding affinity, typically reported in kcal/mol, is a key quantitative result from a docking simulation. Lower (more negative) values indicate stronger binding. The binding energy of this compound can vary based on the software, force field, and specific protein structure used.
Table 1: Reported Binding Affinities for this compound
| Target Protein | Docking Software/Method | Reported Binding Affinity (kcal/mol) | Reference |
| HIV-1 Protease | AutoDock 4.2 | -3.07 | [1] |
| HIV-1 Protease | AutoDock Vina | -9.3 | [2] |
| HIV-1 Protease | MOE (GBVI/WSA dG) | -10.15 | [3][4] |
| SARS-CoV-2 Mpro | MOE | -29.21 | [5] |
III. Experimental Protocols
This protocol will guide you through docking this compound into the active site of HIV-1 Protease (PDB ID: 3OXC)[6] using AutoDock Tools and AutoDock Vina.
Protocol 1: Receptor and Ligand Preparation
Objective: To prepare the protein (receptor) and this compound (ligand) structures for docking by converting them into the required PDBQT file format.
Materials:
-
MGLTools/AutoDock Tools (ADT): For preparing PDBQT files.[7][8]
-
HIV-1 Protease PDB file: Can be downloaded from the RCSB PDB database (e.g., 3OXC).
-
This compound structure file: Can be downloaded from PubChem in SDF or PDB format.
Methodology:
-
Receptor Preparation: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and open the downloaded PDB file for HIV-1 Protease (e.g., 3OXC.pdb). c. Clean the protein structure: i. Remove water molecules (Edit > Delete Water). ii. Remove any co-crystallized ligands or heteroatoms that are not part of the receptor.[7] d. Add polar hydrogens: Go to Edit > Hydrogens > Add and select Polar only.[8] e. Compute charges: Go to Edit > Charges > Compute Gasteiger. f. Save the prepared receptor as a PDBQT file: Grid > Macromolecule > Choose. Select the protein and save it as receptor.pdbqt.[8]
-
Ligand Preparation: a. In a new ADT session, open the this compound structure file (File > Input > Open). b. ADT will automatically detect the root and set up rotatable bonds. You can verify or modify this under Ligand > Torsion Tree. c. Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT, naming it ligand.pdbqt.
Caption: Workflow for preparing receptor and ligand files.
Protocol 2: Grid Generation and Docking Execution
Objective: To define the docking search space (grid box) and run the docking simulation using AutoDock Vina.
Materials:
-
Prepared receptor.pdbqt and ligand.pdbqt files.
-
AutoDock Tools (ADT): For generating the grid.
-
AutoDock Vina: For executing the docking.
Methodology:
-
Grid Box Generation: a. In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.[9] b. A box will appear around the protein. Adjust its size and position to encompass the active site of the HIV-1 Protease. For a known complex like 3OXC, center the grid on the co-crystallized ligand's position. c. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the grid box panel.[10] d. Save the grid parameters by closing the grid box panel (File > Close saving current).
-
Create a Configuration File: a. Create a text file named conf.txt. b. Add the following lines to the file, replacing the coordinate and dimension values with those from step 1c:
receptor = receptor.pdbqt ligand = ligand.pdbqt
-
Run AutoDock Vina: a. Open a command line terminal. b. Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files. c. Execute the following command (ensure the path to the Vina executable is correct): bash /path/to/vina --config conf.txt d. Vina will run the docking simulation and generate output_poses.pdbqt and output_log.txt.
Protocol 3: Analysis of Docking Results
Objective: To analyze the output from the docking simulation to determine binding affinity and visualize the binding mode.
Materials:
-
output_poses.pdbqt and output_log.txt files.
-
Visualization Software: PyMOL or UCSF ChimeraX.[11]
-
(Optional) 2D Interaction Plotter: LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server.[12]
Methodology:
-
Analyze the Log File: a. Open output_log.txt in a text editor. b. A table at the end of the file lists the predicted binding affinities (in kcal/mol) for the top binding modes. The lower the energy, the more favorable the binding.[12]
-
Visualize the Docked Poses: a. Open PyMOL or ChimeraX. b. Load the receptor file (receptor.pdbqt). c. Load the output poses file (output_poses.pdbqt). The file contains multiple binding modes. d. Visualize the different poses to observe how this compound orients within the active site.
-
Analyze Interactions: a. Focus on the top-ranked pose (the one with the lowest binding energy). b. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between this compound and the amino acid residues of HIV-1 Protease.[11][13] c. (Optional) Use a tool like LigPlot+ to generate a 2D diagram of these interactions for easier interpretation and publication.[14]
Table 2: Template for Recording Docking Results
| Mode | Binding Affinity (kcal/mol) | RMSD from reference (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
References
- 1. Evaluation of novel this compound analogs for resistance mutation compatibility and potential as an HIV-Protease inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. knowledgecommons.popcouncil.org [knowledgecommons.popcouncil.org]
- 5. jte.edu.vn [jte.edu.vn]
- 6. rcsb.org [rcsb.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. classcentral.com [classcentral.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication. This makes it a prime target for antiviral drug development. Saquinavir, an HIV-1 protease inhibitor, has been investigated as a potential repurposed drug to inhibit SARS-CoV-2 Mpro. These application notes provide a summary of the in vitro data for this compound against SARS-CoV-2 Mpro, detailed protocols for relevant assays, and visualizations of the inhibitory mechanism and experimental workflows.
Data Presentation
This compound has shown inhibitory activity against SARS-CoV-2 Mpro in various in vitro assays. However, the reported half-maximal inhibitory concentration (IC50) values vary depending on the experimental setup. Computational models suggest that this compound binds to the catalytic dyad (Cys145 and H41) within the active site of Mpro, thereby inhibiting its function.[1] Molecular docking studies indicate that this compound can fill all four subsites of the Mpro substrate-binding site, leading to an inhibitory effect.[1]
| Compound | Assay Type | IC50 (µM) | Cell Line (if applicable) | Reference |
| This compound mesylate | Recombinant Protease-Based Assay | 9.92 | N/A | [2] |
| This compound | Cell-Based Mpro Inhibition Assay | 31.4 (for 50% inhibition) | HEK-293T | [2] |
| This compound | Antiviral Assay (CPE Reduction) | 4-10 µg/mL (effective concentration) | Vero E6 | [2] |
| This compound | In vitro Enzymatic Assay | > 20 | N/A | [3][4] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound's inhibition of SARS-CoV-2 Mpro and a general workflow for screening potential Mpro inhibitors in vitro.
Experimental Protocols
FRET-Based In Vitro Assay for Mpro Inhibition
This protocol is adapted from established methods for measuring SARS-CoV-2 Mpro activity.
a. Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (as a negative control)
-
96-well black plates
-
Fluorescence plate reader
b. Protocol:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute with assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <=1%).
-
In a 96-well black plate, add 10 µL of the diluted this compound solution or DMSO control to each well.
-
Add 30 µL of assay buffer to each well.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.15 µM) to each well and incubate at 37°C for 15 minutes with agitation.
-
Initiate the reaction by adding the FRET substrate to a final concentration of 20 µM.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) kinetically for 15-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Cell-Based Mpro Activity Assay
This protocol outlines a general approach for a cell-based assay to determine the inhibition of Mpro within a cellular context.
a. Materials:
-
HEK-293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding a reporter system for Mpro activity (e.g., a construct with a reporter gene like luciferase or GFP, flanked by Mpro cleavage sites).
-
Plasmid encoding SARS-CoV-2 Mpro.
-
Transfection reagent.
-
This compound (or other test compounds) dissolved in DMSO.
-
Cell lysis buffer.
-
Reporter assay system (e.g., luciferase assay kit).
-
Luminometer or fluorescence plate reader.
b. Protocol:
-
Seed HEK-293T cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the Mpro-encoding plasmid and the Mpro reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or DMSO control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Inhibition of Mpro will result in a decreased cleavage of the reporter construct, leading to a higher reporter signal.
-
Calculate the percent Mpro inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates in vitro inhibitory activity against the SARS-CoV-2 main protease. The provided data and protocols offer a framework for researchers to further investigate the potential of this compound and other compounds as Mpro inhibitors. The variability in reported IC50 values underscores the importance of standardized and well-characterized assays in the evaluation of potential antiviral agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound for COVID-19.
References
- 1. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SARS-CoV-2 Mpro Dimer-Based Screening System: A Synthetic Biology Tool for Identifying Compounds with Dimerization Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Welcome to the technical support center for improving Saquinavir solubility in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for working with this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its mesylate salt.[1][2][3][4] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[4] For some applications, methanol can also be used, though DMSO generally offers higher solubility.[1]
Q2: What is the solubility of this compound in various solvents?
This compound's solubility varies significantly depending on the solvent and the form of the compound (free base vs. mesylate salt). The mesylate salt generally exhibits higher aqueous solubility.[5][6]
| Compound Form | Solvent/Vehicle | Solubility | Molar Concentration (mM) | Notes | Citations |
| This compound Mesylate | Aqueous (25°C) | 2.22 mg/mL | ~2.90 mM | - | [5][6] |
| This compound Mesylate | DMSO | ~1 mg/mL | ~1.30 mM | - | [1] |
| This compound Mesylate | DMSO | ≥5 mg/mL | ≥6.52 mM | - | |
| This compound Mesylate | DMSO | 38.35 mg/mL | 50 mM | - | [3] |
| This compound Mesylate | DMSO | 50 mg/mL | 65.19 mM | Use fresh DMSO | [4] |
| This compound (Free Base) | DMSO | 100 mg/mL | 149.07 mM | Ultrasonic assistance may be needed | [7][8] |
| This compound (Free Base) | DMSO | 260 mg/mL | 387.57 mM | Sonication is recommended | [2] |
| This compound (Free Base) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | 7.45 mM | For in vivo use; requires sequential solvent addition | [2] |
| This compound (Free Base) | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 3.73 mM | Cyclodextrin-based formulation | [8] |
| This compound | 10% v/v PEG 400 | 2.76 mg/mL | ~4.11 mM | - | [9] |
| This compound | Water | Insoluble | - | Free base form | [4][10] |
| This compound | Ethanol | Insoluble | - | Free base form | [4] |
Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?
This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but has very poor aqueous solubility.[4][10] When a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the DMSO concentration drops dramatically. The aqueous environment cannot maintain this compound in solution at the same high concentration, causing it to exceed its aqueous solubility limit and precipitate out.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in cell-based assays should generally not exceed 0.1%.[2] If higher concentrations are necessary, it is critical to run a vehicle control (media with the same final DMSO concentration but without the drug) to assess the solvent's effect on the cells.[2]
Q5: How can I improve the solubility of this compound in my aqueous working solution?
Several strategies can be employed to enhance the aqueous solubility of this compound for in vitro experiments:
-
pH Adjustment: this compound is a weak base, and its solubility is pH-dependent.[9][11] Adjusting the pH of the buffer may improve solubility, though this must be compatible with your experimental system.
-
Use of Co-solvents: Including water-miscible organic solvents like polyethylene glycol (PEG) can help maintain solubility.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase this compound's water solubility by up to 400-fold.[13][14] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is also highly effective.[8][15]
-
Formulation as Nanoparticles: Preparing this compound as nanocrystals or within nanoemulsions can significantly improve its dissolution rate and apparent solubility in aqueous media.[16][17]
Troubleshooting Guides
This section provides direct solutions to specific problems you may encounter during your experiments.
Problem: this compound powder is difficult to dissolve in the chosen solvent.
If you are having trouble dissolving this compound powder, especially when preparing a high-concentration stock solution:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous (dry) DMSO.[4]
-
Apply Energy: Gentle warming of the solution or, more effectively, sonication can significantly aid dissolution.[2][7] Use an ultrasonic bath until the solution becomes clear.
-
Check Calculations: Double-check your calculations to ensure you are not attempting to exceed the maximum solubility limit for the solvent (see table above).
Problem: this compound precipitates out of solution upon dilution into aqueous media.
Precipitation during the preparation of working solutions is the most frequent challenge. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the standard method for preparing a this compound stock solution in DMSO.
-
Preparation: Weigh the desired amount of this compound mesylate powder in a sterile conical or glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM or ~38 mg/mL).[3]
-
Dissolution: Cap the vial securely and vortex thoroughly. If the powder does not fully dissolve, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[2]
-
Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) stability.[4]
Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility
This protocol provides a method for preparing a this compound-cyclodextrin complex for improved solubility in aqueous solutions. This is particularly useful for cell-based assays where DMSO must be minimized.
-
Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS or cell culture media without serum). A concentration of 1-5% (w/v) is a good starting point.
-
Complexation:
-
Add this compound mesylate powder directly to the HP-β-CD solution.
-
Alternatively, prepare a highly concentrated this compound stock in a minimal amount of a volatile organic solvent like methanol. Add this solution dropwise to the stirring HP-β-CD solution.
-
-
Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation. The use of a shaker or rotator is recommended.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved drug.
-
Quantification: Carefully collect the supernatant. The concentration of solubilized this compound in the supernatant should be determined analytically (e.g., via HPLC-UV or LC-MS).
-
Use: The resulting clarified solution can be sterile-filtered and used as a stock for further dilutions in your assay.
Mechanism of Action Visualization
This compound is a potent inhibitor of HIV protease, an enzyme critical for the viral life cycle.[4] The diagram below illustrates this mechanism.
Caption: this compound inhibits HIV protease, preventing polyprotein cleavage.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | SARS-CoV | HIV Protease | TargetMol [targetmol.com]
- 3. This compound mesylate | HIV Protease | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | CAS:127779-20-8 | HIV Protease Inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved Oral Bioavailability and Brain Transport of this compound Upon Administration in Novel Nanoemulsion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of cellular uptake, transport and oral absorption of protease inhibitor this compound by nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Saquinavir analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification in biological matrices?
A1: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPLC-UV methods are robust and widely used, while LC-MS/MS offers higher sensitivity and selectivity, allowing for lower limits of quantification.[3][4]
Q2: My this compound assay is showing poor sensitivity. How can I improve it?
A2: To enhance assay sensitivity, consider the following:
-
Method Selection: If you are using an HPLC-UV method, switching to an LC-MS/MS-based assay can significantly improve sensitivity.[4] The limit of quantification for an LC-MS/MS method has been reported to be as low as 0.05 ng/mL.[4]
-
Sample Preparation: Optimize your sample extraction method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to concentrate the analyte and remove interfering substances.[1][4][6]
-
Ionization Source: For LC-MS/MS, ensure the electrospray ionization (ESI) source is properly tuned to maximize the ionization of this compound.[7]
-
Mobile Phase Composition: Adjusting the mobile phase pH and organic solvent composition can improve chromatographic peak shape and, consequently, sensitivity.[7]
Q3: I am observing interfering peaks in my chromatogram. What are the potential sources and how can I mitigate them?
A3: Interfering peaks in this compound assays can originate from several sources:
-
Co-administered Drugs: Patients undergoing HIV therapy are often on a cocktail of medications. It is crucial to check for potential chromatographic co-elution with other antiretroviral drugs or commonly used medications in AIDS patients.[1] A study developing a simultaneous HPLC assay for four HIV protease inhibitors, including this compound, reported no interference from commonly used drugs in AIDS patients.[1]
-
Metabolites: this compound is extensively metabolized by the liver, primarily by the cytochrome P450 system (CYP3A4).[8] These metabolites can potentially interfere with the parent drug's quantification. Using a highly selective method like LC-MS/MS can help differentiate this compound from its metabolites.
-
Degradation Products: this compound can degrade under certain conditions such as alkaline, oxidative, and photolytic stress.[9] These degradation products may have similar chromatographic properties to the parent compound. Performing forced degradation studies can help identify potential degradation products and ensure the analytical method is stability-indicating.[9][10]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, saliva, urine) can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement.[6] Proper sample clean-up and the use of a suitable internal standard are critical to minimize matrix effects.[6][7] One study noted significant matrix effects, with signal enhancement in reversed-phase mode and signal suppression in HILIC mode.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and increased peak width.
-
Split peaks.
Possible Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Column Overload | Reduce the injection volume or the concentration of the sample.[11] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[11] Implement a robust sample clean-up procedure to prevent future contamination.[7] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound and the column chemistry. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape on reversed-phase columns.[7] |
| Injection Solvent Mismatch | The injection solvent should be weaker than or similar in strength to the mobile phase to avoid peak distortion.[11] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[11] |
Issue 2: Inconsistent or Low Analyte Recovery
Symptoms:
-
Low signal intensity for this compound.
-
High variability in results between replicate injections or different samples.
Possible Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Inefficient Extraction | Optimize the extraction procedure. For liquid-liquid extraction, test different organic solvents and pH conditions. For solid-phase extraction, evaluate different sorbents and elution solvents.[1][4] Extraction recovery for this compound has been reported to be in the range of 87-92% using methyl-t-butyl ether extraction at a basic pH.[1] |
| Analyte Instability | This compound is known to degrade under certain conditions.[9] Ensure samples are stored properly (e.g., at low temperatures, protected from light) and processed promptly. Perform stability studies to understand the degradation profile under your experimental conditions. |
| Matrix Effects (LC-MS/MS) | Develop a more rigorous sample clean-up method to remove interfering matrix components.[7] Use a stable isotope-labeled internal standard to compensate for variability in recovery and matrix effects.[4] |
| Improper Sample Handling | Ensure consistent and accurate pipetting and sample processing steps. |
Experimental Protocols
Key Experiment: HPLC Method for this compound Quantification
This protocol is based on a published method for the simultaneous assay of multiple HIV protease inhibitors.[1]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 250 µL of plasma, add an internal standard. b. Perform liquid-liquid extraction using methyl-t-butyl ether at a basic pH. c. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Keystone BetaBasic C4 (250 x 3 mm i.d.)
-
Mobile Phase: Acetonitrile-50 mmol/L ammonium formate buffer, pH 4.1 (52:48, by volume)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 235 nm for this compound
3. Validation Parameters:
-
Linearity: The method should be linear over the desired concentration range.
-
Accuracy and Precision: Within-run accuracy for quality-control samples has been reported to be 6-8%, with coefficients of variation (CVs) of 2-8%.[1]
-
Limit of Quantification (LOQ): The LOQ for this compound in this HPLC method was 20 µg/L.[1]
-
Recovery: The extraction recovery was reported to be 87-92%.[1]
Quantitative Data Summary
Table 1: Performance Characteristics of Different this compound Assay Methods
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method[4] |
| Biological Matrix | Plasma | Plasma, Saliva, Urine |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Limit of Quantification (LOQ) | 20 µg/L | 0.05 ng/mL |
| Linear Range | Not specified | 0.05 - 87.6 ng/mL |
| Accuracy | 6-8% | -1 to +10% |
| Precision (CV%) | 2-8% | 4 to 10% |
| Extraction Recovery | 87-92% | Not specified |
Visualizations
Caption: Workflow for this compound analysis by HPLC.
Caption: Troubleshooting logic for this compound assay issues.
References
- 1. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and ritonavir in human plasma by reversed-phase high-performance liquid chromatography and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrr.com [ijcrr.com]
- 4. Highly sensitive determination of this compound in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. sciforum.net [sciforum.net]
- 11. agilent.com [agilent.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing and managing Saquinavir-induced cytotoxicity in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, an HIV-1 protease inhibitor, primarily induces cytotoxicity through the inhibition of the 26S proteasome.[1][2] This leads to the accumulation of ubiquitinated proteins and disruption of cellular protein homeostasis.[1] Inhibition of the proteasome disrupts the NF-κB signaling pathway by preventing the degradation of IκBα, which ultimately leads to apoptosis.[1][3]
Q2: What are other significant mechanisms contributing to this compound's cytotoxic effects?
A2: Besides proteasome inhibition, this compound is known to induce cytotoxicity through:
-
Endoplasmic Reticulum (ER) Stress: this compound can cause the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[3][4][5] Prolonged ER stress can lead to apoptosis.[3][4]
-
Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS) within cells, leading to oxidative damage to cellular components.[6]
-
Apoptosis Induction: this compound can induce programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.[1][4] This is often a consequence of proteasome inhibition and ER stress.[1][4]
Q3: At what concentrations is this compound typically observed to be cytotoxic?
A3: The cytotoxic concentrations of this compound can vary depending on the cell line and exposure time. Generally, concentrations in the micromolar range are reported to induce cytotoxic effects. For example, the IC50 for proteasome inhibition has been reported to be around 10 μM in prostate cancer cell lines.[1][2] Noticeable apoptosis can be induced at concentrations ranging from 10 to 100 μM.[1]
Q4: Are there ways to mitigate this compound-induced cytotoxicity in my experiments?
A4: Yes, depending on your experimental goals. If you are studying the off-target cytotoxic effects, you could explore co-treatment with antioxidants (like N-acetylcysteine) to counteract oxidative stress or with ER stress inhibitors if your focus is on other mechanisms. However, if the cytotoxicity is the intended effect (e.g., in cancer research), mitigation would not be the goal.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in this compound-Treated Cultures
Possible Cause 1: this compound concentration is too high for the specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound for your cell line. Start with a broad range of concentrations (e.g., 1-100 μM) and narrow it down.
-
Recommended Assay: MTT or LDH assay to assess cell viability.
Possible Cause 2: The cell line is particularly sensitive to proteasome inhibition.
-
Troubleshooting Step: Measure proteasome activity in your cells following this compound treatment.
-
Recommended Assay: Proteasome activity assay using a fluorogenic substrate.
Possible Cause 3: Significant induction of apoptosis.
-
Troubleshooting Step: Quantify the percentage of apoptotic cells in your culture.
-
Recommended Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Variability in this compound stock solution.
-
Troubleshooting Step: Prepare fresh this compound stock solution for each experiment. Ensure it is fully dissolved. This compound is typically dissolved in DMSO.
-
Verification: Check the final concentration of the solvent in your culture medium and include a solvent control in your experiments.
Possible Cause 2: Differences in cell confluency or passage number.
-
Troubleshooting Step: Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments.
-
Best Practice: Maintain detailed records of cell passage number and seeding density for each experiment.
Possible Cause 3: Fluctuation in incubation time.
-
Troubleshooting Step: Use a precise timer for the this compound incubation period across all experiments.
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced cytotoxicity from various studies.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (μM) | Reference |
| LnCaP (Prostate Cancer) | Proteasome Activity | 9 hours | 10 | [1][2] |
| DU-145 (Prostate Cancer) | Proteasome Activity | 9 hours | 10 | [1][2] |
| PC-3 (Prostate Cancer) | Proteasome Activity | 9 hours | 10 | [1][2] |
| HeLa (Cervical Cancer) | Cell Proliferation | 96 hours | 19 | [3] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (μM) | Incubation Time | Apoptotic Cells (%) | Reference |
| PC-3 | 50 | 48 hours | Significant increase | [1] |
| PC-3 | 100 | 48 hours | Significant increase | [1] |
| K562 (Leukemia) | Not specified | 24 hours | Morphological changes | [1] |
| Jurkat (Leukemia) | Not specified | 24 hours | Morphological changes | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8][9][10]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[11][12][13][14]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Binding buffer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[15][16][17]
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: this compound-induced apoptosis via proteasome inhibition and NF-κB pathway.
Caption: this compound-induced apoptosis through the Endoplasmic Reticulum Stress pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The human immunodeficiency virus (HIV)-1 protease inhibitor this compound inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HIV protease inhibitor this compound induces endoplasmic reticulum stress, autophagy, and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. praxilabs.com [praxilabs.com]
- 15. kumc.edu [kumc.edu]
- 16. nacalai.com [nacalai.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Saquinavir across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter during your in vitro and in vivo experiments.
In Vitro Blood-Brain Barrier (BBB) Model Issues
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low Transendothelial Electrical Resistance (TEER) values in my in vitro BBB model. | 1. Incomplete cell monolayer formation.2. Poor tight junction protein expression.3. Cell culture contamination.4. Inappropriate cell seeding density.5. Use of immortalized cell lines with inherently lower barrier properties. | 1. Allow more time for cells to form a confluent monolayer. A functional barrier can take a minimum of 5 days to form.[1]2. Co-culture brain microvascular endothelial cells (BMVECs) with astrocytes and/or pericytes to enhance tight junction formation.[2]3. Regularly check for contamination and use sterile techniques. Discard contaminated cultures.4. Optimize cell seeding density. Too few or too many cells can compromise barrier integrity.5. Whenever possible, use primary human or porcine brain endothelial cells, which are known to form tighter barriers.[3] |
| High variability in this compound permeability across different experimental setups. | 1. Inconsistent TEER values across wells.2. Passage number of cells is too high.3. Variation in the preparation of this compound nanoformulations.4. Inconsistent incubation times. | 1. Ensure TEER values are stable and consistent across all wells before starting the permeability assay. A mean TEER value of ~250 ohms/cm² is indicative of a functional BBB.[1]2. Use cells within a consistent and low passage number range (e.g., passages 2-8 for BMVECs and NHAs).[1]3. Strictly follow a standardized protocol for nanoparticle synthesis and drug loading to ensure batch-to-batch consistency.4. Use a calibrated timer and ensure all experimental conditions are identical for each well. |
| Apparent cytotoxicity of this compound or nanoformulations to the endothelial cells. | 1. High concentration of this compound or formulation components.2. Contamination of the formulation.3. Instability of the nanoformulation leading to the release of toxic components. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration of your formulation.[1]2. Ensure all components and equipment used for formulation preparation are sterile.3. Characterize the stability of your nanoformulation over time and under experimental conditions. |
Nanoformulation & Drug Delivery Issues
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor solubility of this compound in the chosen lipid or polymer matrix.2. Suboptimal formulation parameters (e.g., sonication time, surfactant concentration).3. Drug degradation during formulation. | 1. Screen various lipids or polymers to find one in which this compound has high solubility.2. Optimize formulation parameters such as sonication amplitude and duration, and the ratio of drug to carrier and surfactant.3. Protect the formulation from light and heat, and consider using antioxidants if this compound is prone to degradation. |
| Inconsistent nanoparticle size and zeta potential. | 1. Variations in formulation preparation (e.g., stirring speed, temperature).2. Aggregation of nanoparticles over time. | 1. Standardize all parameters during nanoparticle synthesis.2. Optimize the surface charge (zeta potential) to ensure colloidal stability. A zeta potential of ±30 mV is generally considered stable.3. Store nanoparticles in an appropriate buffer and at the correct temperature to prevent aggregation. |
| Low brain uptake of this compound-loaded nanoparticles in vivo. | 1. Inefficient targeting ligand conjugation.2. Nanoparticles are being cleared by the reticuloendothelial system (RES) before reaching the BBB.3. The targeting ligand is not effectively interacting with its receptor on the BBB. | 1. Confirm the successful conjugation of targeting ligands (e.g., transferrin) to the nanoparticle surface using appropriate analytical techniques.2. PEGylate the nanoparticle surface to increase circulation time and reduce RES uptake.3. Ensure the targeting ligand retains its biological activity after conjugation and that the corresponding receptor is expressed on the in vivo BBB model being used. |
Analytical & Quantification Issues
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low recovery of this compound from brain tissue homogenates. | 1. Inefficient extraction method.2. Adsorption of this compound to labware.3. Degradation of this compound during sample processing. | 1. Optimize the liquid-liquid extraction protocol. Ensure the pH of the aqueous phase and the choice of organic solvent are appropriate for this compound.2. Use low-binding microcentrifuge tubes and pipette tips.3. Keep samples on ice throughout the extraction process and add a protease inhibitor cocktail to the homogenization buffer. |
| High background noise or interfering peaks in HPLC/LC-MS analysis. | 1. Contaminants from the brain tissue matrix.2. Impure solvents or reagents.3. Carryover from previous injections. | 1. Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE).2. Use HPLC-grade solvents and high-purity reagents.3. Implement a thorough needle wash protocol between sample injections on the autosampler. |
| Poor linearity in the calibration curve for this compound quantification. | 1. Inappropriate concentration range for the standards.2. Saturation of the detector.3. Issues with the internal standard. | 1. Prepare calibration standards that bracket the expected concentration of this compound in your samples.2. If using UV detection, ensure the absorbance is within the linear range of the detector. For mass spectrometry, check for ion suppression effects.3. Choose an internal standard with similar chemical properties and extraction recovery to this compound. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing this compound delivery to the brain.
Table 1: In Vivo Brain Uptake of this compound with P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (Mrp) Inhibitors in Mice
| Treatment Group | Fold Increase in Brain Distributional Volume | Reference |
| This compound + GF120918 (P-gp inhibitor) | > 7-fold | [4] |
| This compound + MK571 (Mrp inhibitor) | > 4.4-fold | [4] |
Table 2: Brain-to-Plasma Radioactivity Ratios of this compound in Wild-Type vs. mdr1a (-/-) Mice
| Drug | Mouse Strain | Brain-to-Plasma Ratio | Fold Increase in mdr1a (-/-) | Reference |
| This compound | mdr1a (+/+) (Wild-Type) | ~0.1 | - | [5] |
| This compound | mdr1a (-/-) (P-gp knockout) | ~1.0 | ~10-fold | [5] |
Table 3: Ex Vivo Permeability of this compound Nanoemulsion vs. Plain Drug Suspension across Sheep Nasal Mucosa
| Formulation | Permeability Coefficient (cm/h) | % Drug Permeated after 4h | Reference |
| Plain Drug Suspension | 0.17 | 26.73 ± 3.60 | [6] |
| Nanoemulsion | 0.51 | 76.96 ± 1.99 | [6] |
Experimental Protocols
1. In Vitro Blood-Brain Barrier (BBB) Model using Primary Human Cells
This protocol describes the establishment of a co-culture model of the human BBB.
Materials:
-
Primary Human Brain Microvascular Endothelial Cells (HBMECs)
-
Primary Human Astrocytes
-
Transwell inserts (e.g., 3.0 µm pore size)
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
Collagen solution
-
TEER measurement system
Procedure:
-
Coat the apical side of the Transwell inserts with collagen and allow to dry.
-
Seed HBMECs onto the apical side of the inserts in endothelial cell growth medium.
-
Culture the HBMECs until they form a confluent monolayer.
-
Seed human astrocytes on the basolateral side of the insert or on the bottom of the culture well.
-
Allow the co-culture to stabilize for at least 5 days.[1]
-
Monitor the formation of the barrier by measuring TEER daily. The model is ready for permeability studies when TEER values are high and stable (typically >200 ohm·cm²).[1]
2. Preparation of this compound-Loaded Nanoemulsion
This protocol is for the preparation of an oil-in-water (o/w) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., flax-seed oil)
-
Aqueous phase (deionized water)
-
Surfactants (e.g., egg phosphatidylcholine and deoxycholic acid)
-
Ethanol
-
Probe sonicator
Procedure:
-
Dissolve this compound in ethanol and add it to the oil phase. Stir to ensure homogenous distribution and allow the ethanol to evaporate.
-
Dissolve the surfactants in the aqueous phase.
-
Heat both the oil and aqueous phases separately to 70°C.
-
Gradually add the oil phase to the aqueous phase under constant stirring.
-
Sonicate the resulting mixture using a probe sonicator (e.g., for 10 minutes at a specific amplitude and duty cycle) until a stable, uniform, and milky-white nanoemulsion is formed.[7]
-
Characterize the nanoemulsion for particle size, zeta potential, and encapsulation efficiency.
3. Quantification of this compound in Brain Tissue by HPLC
This protocol outlines a method for extracting and quantifying this compound from brain tissue.
Materials:
-
Brain tissue sample
-
Homogenizer
-
Perchloric acid (0.1 M)
-
Internal standard (e.g., ritonavir)[8]
-
Organic solvent for extraction (e.g., diethyl ether)
-
HPLC system with UV or MS/MS detector
-
C18 reversed-phase column
Procedure:
-
Rapidly dissect brain tissue and freeze immediately.
-
Weigh the frozen tissue and add a known volume of cold 0.1 M perchloric acid containing the internal standard.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging to separate the layers.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system for analysis.
-
Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Visualizations
Signaling Pathway: Transferrin Receptor-Mediated Transcytosis
Caption: Transferrin receptor-mediated transcytosis of this compound-loaded nanoparticles across the BBB.
Experimental Workflow: In Vitro this compound Permeability Assay
Caption: Workflow for assessing this compound permeability using an in vitro BBB model.
Logical Relationship: Overcoming P-glycoprotein Efflux of this compound
Caption: Inhibition of P-glycoprotein to enhance this compound accumulation in the brain.
References
- 1. Enhancing the Delivery of Anti Retroviral Drug “this compound” Across the Blood Brain Barrier Using Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein and mutlidrug resistance-associated proteins limit the brain uptake of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulsion-based intranasal drug delivery system of this compound mesylate for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Oral Bioavailability and Brain Transport of this compound Upon Administration in Novel Nanoemulsion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS quantification of the HIV-1 protease inhibitor this compound in mice plasma and brain [jcps.bjmu.edu.cn]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the P-glycoprotein (P-gp) mediated efflux of Saquinavir in cell models.
Frequently Asked Questions (FAQs)
Q1: What is the role of P-glycoprotein (P-gp) in the transport of this compound?
A1: P-glycoprotein is an efflux transporter protein that actively removes this compound from within cells. This process, known as P-gp mediated efflux, can limit the intracellular concentration and oral bioavailability of this compound. This compound has been identified as a substrate for P-gp, meaning it is recognized and transported by this protein.
Q2: Which cell models are commonly used to study the P-gp mediated efflux of this compound?
A2: Several cell models are utilized to investigate the P-gp mediated transport of this compound. The most common include:
-
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium and endogenously expresses P-gp.
-
MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene, resulting in high expression of human P-gp. This model is often preferred for its faster proliferation and formation of a tight monolayer compared to Caco-2 cells.
Q3: How is the P-gp mediated efflux of this compound quantified in these cell models?
A3: The P-gp mediated efflux is typically quantified by performing a bidirectional transport assay across a polarized cell monolayer grown on a semi-permeable membrane. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is then calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Q4: What are some common inhibitors used to confirm the role of P-gp in this compound efflux?
A4: To confirm that the observed efflux of this compound is mediated by P-gp, experiments are often conducted in the presence of known P-gp inhibitors. Commonly used inhibitors include:
-
Verapamil
-
Cyclosporin A
-
Ritonavir
-
Ketoconazole
-
Elacridar The addition of these inhibitors should lead to a significant reduction in the efflux ratio of this compound.
Q5: What is the significance of studying the P-gp mediated efflux of this compound?
A5: Understanding the P-gp mediated efflux of this compound is crucial for several reasons. It helps to explain its low and variable oral bioavailability. Furthermore, co-administration of drugs that inhibit P-gp can potentially increase the systemic exposure of this compound, which could be a strategy to enhance its therapeutic efficacy. This knowledge is vital for predicting and managing drug-drug interactions.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| High variability in Papp values between experiments. | Inconsistent cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range. Ensure consistent cell seeding density and culture time. |
| Inconsistent passage number of cells. | Use cells within a defined passage number range, as P-gp expression can vary with excessive passaging. | |
| Pipetting errors or variability in compound concentrations. | Use calibrated pipettes and prepare fresh solutions of this compound and inhibitors for each experiment. | |
| Low or no detectable efflux of this compound (Efflux Ratio < 2). | Low P-gp expression in the cell line. | Verify the expression and functionality of P-gp in your cell line using a known P-gp substrate with a high efflux ratio (e.g., digoxin, rhodamine 123) as a positive control. |
| This compound concentration is too high, saturating the transporter. | Perform concentration-dependent transport studies to determine the optimal this compound concentration that does not saturate the P-gp transporter. | |
| Degradation of this compound in the experimental buffer. | Assess the stability of this compound in the transport buffer under the experimental conditions (time, temperature, pH). | |
| Inconsistent or unexpected results with P-gp inhibitors. | Inhibitor concentration is too low or too high (causing toxicity). | Determine the optimal, non-toxic concentration of the inhibitor that effectively blocks P-gp activity. This can be done by performing a dose-response experiment. |
| The inhibitor itself is a substrate of other transporters expressed in the cells. | Use multiple, structurally distinct P-gp inhibitors to confirm the findings. | |
| The inhibitor is not stable in the experimental medium. | Check the stability of the inhibitor in the transport buffer under the experimental conditions. | |
| Poor recovery of this compound at the end of the experiment. | Binding of this compound to the plate or apparatus. | Use low-binding plates and ensure that the recovery is calculated at the end of each experiment. Recovery should typically be between 70% and 130%. |
| Metabolism of this compound by the cells. | While Caco-2 cells have low metabolic activity, some metabolism can occur. If significant metabolism is suspected, the appearance of metabolites can be monitored by LC-MS/MS. |
Quantitative Data Summary
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of this compound in Caco-2 Cells
| This compound Concentration | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Inhibitor | Reference |
| Not Specified | A -> B | Not Specified | 50-70 | None | |
| Not Specified | B -> A | Not Specified | None | ||
| Not Specified | Not Specified | Not Specified | Reduced | Verapamil | |
| Not Specified | Not Specified | Not Specified | Reduced | Cyclosporin A | |
| 20 µM | B -> A / A -> B | Not Specified | Reduced | Atazanavir (50 µM) | |
| 20 µM | B -> A / A -> B | Not Specified | Reduced | Ritonavir (50 µM) |
Table 2: Efflux of this compound in MDCKII-MDR1 Cells
| This compound Concentration | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Inhibitor | Reference |
| Not Specified | A -> B | Not Specified | Not Specified | None | |
| Not Specified | B -> A | Not Specified | Reduced | Val-Val-SQV | |
| Not Specified | B -> A | Not Specified | Reduced | Gly-Val-SQV |
Experimental Protocols
Caco-2 Permeability Assay for this compound
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto semi-permeable filter inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²).
-
Optionally, perform a Lucifer Yellow permeability assay to assess paracellular transport.
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport:
-
Add this compound solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
To assess P-gp inhibition, pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) on both sides of the monolayer for 30-60 minutes before adding this compound.
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 120 minutes), with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
Mandatory Visualizations
Caption: P-gp mediated efflux of this compound from a cell.
Caption: Experimental workflow for a this compound efflux assay.
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments involving the HIV-1 protease inhibitor, Saquinavir. It focuses on the critical aspect of its high plasma protein binding and offers practical guidance in a question-and-answer format to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How extensively does this compound bind to plasma proteins?
A1: this compound is highly bound to plasma proteins, with approximately 98% of the drug being bound in human plasma[1][2]. Consequently, only about 1-2% of the total this compound concentration is in the unbound, pharmacologically active form[3]. This binding is independent of the serum concentration within the therapeutic range[1][2].
Q2: Which plasma proteins are primarily responsible for binding this compound?
A2: this compound, being a lipophilic and weakly basic molecule, primarily binds to α1-acid glycoprotein (AAG)[3][4]. It also demonstrates concentration-dependent binding to human serum albumin (HSA), although AAG is considered the major binding protein[5].
Q3: Why is it crucial to account for protein binding in my experiments?
A3: According to the "free drug hypothesis," only the unbound fraction of a drug can interact with its target receptors, exert pharmacological effects, and be cleared from the body[6]. Since this compound is 98% protein-bound, failing to account for this in your in vitro assays can lead to a massive overestimation of its potency (e.g., IC50 values) and a disconnect between in vitro and in vivo results[6]. The high binding reduces the amount of drug available to reach its target, which can significantly impact efficacy[7].
Q4: My in vitro anti-HIV activity for this compound is much higher than what is reported in clinical settings. Could protein binding be the cause?
A4: Yes, this is a common issue. Standard cell culture media often lack the physiological concentrations of human plasma proteins like AAG and albumin that are present in vivo. Without these proteins, nearly 100% of the this compound you add is free and active, leading to artificially potent results. In the human body, however, only a small fraction (1-2%) is available to act on the virus[3][6].
Q5: How can I adjust my in vitro experiments to mimic physiological conditions?
A5: To better reflect the in vivo situation, you should supplement your cell culture medium with physiological concentrations of the primary binding proteins. For this compound, this involves adding both human serum albumin (HSA) and, more importantly, α1-acid glycoprotein (AAG) to your assays.
Quantitative Data Summary
The extent of this compound's protein binding can vary based on the specific proteins present and their concentrations.
Table 1: this compound Unbound Fraction in Different Plasma Conditions
| Condition | Unbound Fraction (fu) | Bound Percentage | Reference |
| Human Plasma (HIV-positive subjects) | 0.012 (or 1.2%) | 98.8% | [3] |
| Maternal Plasma | 0.0066 ± 0.0039 | ~99.3% | [5][8] |
| Umbilical Cord Plasma | 0.0090 ± 0.0046 | ~99.1% | [5][8] |
Note: The difference between maternal and umbilical cord plasma is attributed to lower AAG concentrations in umbilical cord plasma[5][8].
Table 2: Influence of Individual Proteins on this compound Binding
| Protein Solution | Unbound Fraction (fu) | Note | Reference |
| Human Serum Albumin (HSA) at 20 g/L | Decreased with increasing drug concentration | Shows concentration-dependent binding | [5] |
| Human Serum Albumin (HSA) at 40 g/L | Lower than at 20 g/L | Shows concentration-dependent binding | [5] |
| α1-Acid Glycoprotein (AAG) at 0.20 g/L | Decreased with increasing drug concentration | AAG is the major binding protein | [5] |
| α1-Acid Glycoprotein (AAG) at 2.00 g/L | Lower than at 0.20 g/L | AAG is the major binding protein | [5] |
Experimental Protocols & Troubleshooting
Determining the Unbound Fraction of this compound using Equilibrium Dialysis
Equilibrium dialysis is a reliable method for measuring the extent of drug binding to plasma proteins[5][9][10].
Objective: To quantify the concentration of free versus protein-bound this compound at equilibrium.
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plate-based RED device)[7]
-
Semi-permeable dialysis membranes (e.g., molecular weight cut-off of 12,000–14,000 Da)[5]
-
Human plasma or solutions of HSA and AAG
-
This compound stock solution
-
Isotonic phosphate buffer (pH 7.4)[11]
-
Incubator shaker set to 37°C[7]
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Preparation: Prepare the dialysis device according to the manufacturer's instructions. This may involve pre-rinsing the membranes[7].
-
Sample Preparation: Spike human plasma (or the prepared protein solution) with this compound to the desired final concentration.
-
Loading the Dialysis Cell:
-
Add the this compound-spiked plasma/protein solution to one chamber of the dialysis cell (the "plasma chamber").
-
Add an equal volume of isotonic phosphate buffer to the other chamber (the "buffer chamber")[7].
-
-
Equilibration: Seal the unit and incubate at 37°C with gentle agitation (e.g., 300 RPM) for a predetermined time (typically 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane[5][7][11]. The time to reach equilibrium should be established experimentally.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers. To ensure matrix consistency for analysis, mix the buffer sample with an equal volume of blank plasma, and mix the plasma sample with an equal volume of buffer.
-
Quantification: Analyze the this compound concentration in both samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration ([D]free). The concentration in the plasma chamber represents the total drug concentration ([D]total).
-
Calculation:
-
Unbound Fraction (fu) = [D]free / [D]total
-
Percent Bound = (1 - fu) * 100
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results | Incomplete equilibrium. | Increase the dialysis time. Ensure consistent temperature (37°C) and pH (~7.4) control, as binding can be sensitive to these factors[11]. |
| Artificially low binding (high fu) | Non-specific binding of the drug to the dialysis membrane or apparatus. | Perform control experiments without protein to quantify non-specific binding and correct for it[9]. Ensure proper material selection for the apparatus. |
| Contamination or sample degradation | Bacterial growth during long incubations; drug instability. | Use sterile solutions and equipment. Assess the stability of this compound under the experimental conditions. |
| Inaccurate quantification | Matrix effects in the analytical assay (e.g., LC-MS/MS). | Ensure that calibration standards are prepared in a matrix that matches the samples (i.e., plasma-matched for the total sample, and buffer/plasma mix for the unbound sample). |
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's protein binding.
Caption: Equilibrium between unbound (active) and protein-bound (inactive) this compound.
Caption: Experimental workflow for Equilibrium Dialysis to determine protein binding.
Caption: Impact of plasma proteins on this compound's effective concentration in vitro.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The unbound percentage of this compound and indinavir remains constant throughout the dosing interval in HIV positive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular and Plasma Pharmacokinetics of this compound-Ritonavir, Administered at 1,600/100 Milligrams Once Daily in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential protein binding of indinavir and this compound in matched maternal and umbilical cord plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differential protein binding of indinavir and this compound in matched maternal and umbilical cord plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 11. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
Validation & Comparative
An In Vitro Potency Comparison: Saquinavir vs. Lopinavir
This guide provides a detailed comparison of the in vitro potency of two seminal HIV protease inhibitors, this compound and Lopinavir. The data presented is compiled from various in vitro studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative antiviral activities.
Mechanism of Action of HIV Protease Inhibitors
Both this compound and Lopinavir are peptidomimetic inhibitors that target the HIV-1 protease, an enzyme crucial for the viral life cycle. The protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into functional proteins required for the maturation of the virus. By competitively binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][2]
Quantitative Potency Comparison
The in vitro potency of antiviral agents is commonly expressed as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the drug concentration required to inhibit viral replication by 50%. The lower the IC50 or EC50 value, the more potent the drug. The following tables summarize the in vitro potency data for this compound and Lopinavir across various cell types and experimental conditions.
This compound In Vitro Potency
| Cell Line / System | Virus Strain | Parameter | Value (nM) | Notes |
| Lymphoblastoid & Monocytic Cells, PBMCs | Various | IC50 | 1 - 30 | [1] |
| Various | HIV-1 Clades A-H | IC50 | 0.9 - 2.5 | [1] |
| Various | HIV-2 Isolates | IC50 | 0.25 - 14.6 | [1] |
| MT4 Cells | HIV-1 RF | IC50 | 37.7 ± 5 | In the presence of 40% human serum, representing a 4-fold increase in IC50.[1] |
| CCRF-CEM Cells | HIV-2 ROD (V47A mutant) | EC50 | 0.2 | [3] |
| JM Cell Line | HIV-1 | IC50 | 2,700 | [4] |
| PBMCs (Pulsed Treatment) | HIV-1BaL | EC50 | 1,510 | [4] |
| MDMs (Sustained Exposure) | HIV-1BaL | EC50 | 60 | [4] |
Lopinavir In Vitro Potency
| Cell Line / System | Virus Strain | Parameter | Value (nM) | Notes |
| MT4 Cells | Wild-type HIV | EC50 | 17 | In absence of 50% human serum.[5] |
| MT4 Cells | Wild-type HIV | EC50 | 102 | In presence of 50% human serum.[5] |
| Various | HIV-1 | EC50 | 6 - 17 | [6] |
| Various | Ritonavir-Resistant HIV | EC50 | ≤ 60 | [6] |
| Various | Subtype C clone C6 | IC50 | 9.4 | [5] |
| Cell-free assay | Wild-type HIV Protease | Ki | 0.0013 | Ki (inhibition constant) of 1.3 pM.[5] |
| MTT-MT4 Assay | Wild-type HIV | Serum-free IC50 | 1.1 (0.69 ng/mL) | [7][8] |
Synergistic Interaction
Notably, in vitro studies have demonstrated a consistent and statistically significant synergistic inhibition of HIV-1 replication when Lopinavir and this compound are used in combination.[9][10] This synergy was observed across a wide range of drug concentration ratios without an associated increase in cellular toxicity.[9]
Experimental Protocols
The determination of in vitro potency for anti-HIV agents typically involves cell-based assays. The general workflow includes infecting a susceptible cell line with HIV, treating the cells with a range of concentrations of the antiviral drug, and measuring the extent of viral replication after a set incubation period.
Key Methodologies:
-
Cell Lines: A variety of cell lines are used, including T-lymphoblastoid cell lines (e.g., MT-4, JM, CCRF-CEM), peripheral blood mononuclear cells (PBMCs), and monocyte-derived macrophages (MDMs).[1][4]
-
Viral Strains: Laboratory-adapted HIV strains (e.g., HIV-1RF, HIV-1BaL) or clinical isolates, including drug-resistant variants, are used to infect the cells.[1][5][6]
-
Antiviral Activity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in cell death due to viral cytopathic effects in the presence of the drug is used to calculate the EC50.[7][8]
-
p24 Antigen Assay: This is an enzyme-linked immunosorbent assay (ELISA) that quantifies the amount of viral p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.[4]
-
Fluorometric Protease Activity Assay: Cell-free assays can directly measure the inhibition of the HIV protease enzyme. These assays use a fluorogenic substrate that emits a signal when cleaved by the protease. The reduction in fluorescence in the presence of an inhibitor is measured to determine the IC50.[11]
-
-
Influence of Serum Proteins: To mimic in vivo conditions, assays are often performed in the presence of human serum or fetal calf serum. Since protease inhibitors are highly protein-bound, this can significantly impact their apparent potency.[1][7] Studies have shown that the IC50 values for both this compound and Lopinavir increase in the presence of human serum, highlighting the importance of considering protein binding when interpreting in vitro data.[1][5]
Summary
Based on the available in vitro data, both this compound and Lopinavir are potent inhibitors of HIV-1 protease.
-
Lopinavir generally exhibits very high potency, with Ki values in the picomolar range and EC50 values typically in the low nanomolar range against wild-type HIV.[5][6]
-
This compound also demonstrates high potency, with IC50 values against various HIV-1 clades in the low nanomolar range.[1]
It is critical to note that direct comparison of absolute potency values across different studies can be challenging due to variations in experimental protocols, including the cell lines, virus strains, and serum concentrations used. However, the data consistently places both drugs among the highly potent protease inhibitors. Furthermore, the synergistic relationship between Lopinavir and this compound is a significant finding from in vitro studies, providing a rationale for their potential combination in therapeutic regimens.[9]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antiviral interaction of lopinavir with other protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
For Immediate Release
[City, State] – [Date] – In the landscape of antiretroviral therapies, the efficacy of HIV-1 protease inhibitors is intrinsically linked to their binding kinetics with the target enzyme. This guide provides a detailed comparison of two prominent protease inhibitors, Saquinavir and Darunavir, focusing on their binding kinetics, mechanisms of inhibition, and the experimental methodologies used to elucidate these properties. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Darunavir exhibits significantly tighter binding to HIV-1 protease compared to this compound, a characteristic attributed to its remarkably slow dissociation rate. While both drugs act as competitive inhibitors by binding to the active site of the enzyme, Darunavir has been shown to possess a secondary binding site, leading to a mixed-mode of inhibition. These differences in binding kinetics and mechanism contribute to Darunavir's high genetic barrier to resistance.
Quantitative Binding Kinetics
The binding affinity and kinetics of this compound and Darunavir for wild-type HIV-1 protease are summarized in the table below. The data clearly indicates Darunavir's superior binding affinity, primarily driven by its extremely slow rate of dissociation from the enzyme.
| Parameter | This compound | Darunavir | Reference |
| Association Rate Constant (kon) | 2 - 4 x 107 M-1s-1 | Not explicitly stated | [1] |
| Dissociation Rate Constant (koff) | 0.0014 s-1 | Very slow | [1] |
| Dissociation Constant (KD) | Calculated: ~35 - 70 pM | 4.5 x 10-12 M (4.5 pM) | [1] |
| Inhibition Constant (Ki) | 0.12 nM | Not explicitly stated | [2] |
| Dissociative Half-life (t1/2) | Calculated: ~8.3 min | > 240 hours |
Note: The KD for this compound was calculated using the provided koff and an average kon of 3 x 107 M-1s-1. The dissociative half-life was calculated using the formula t1/2 = 0.693 / koff.
Mechanism of Inhibition
Both this compound and Darunavir are competitive inhibitors that bind to the active site of the HIV-1 protease, preventing it from cleaving viral polyproteins, a crucial step in the viral maturation process.[3] However, their interaction with the enzyme exhibits a key difference.
This compound demonstrates a classic competitive inhibition mechanism. It binds directly to the active site of the HIV-1 protease, competing with the natural substrate.
Darunavir , in contrast, exhibits a mixed-type competitive-uncompetitive inhibition .[4] While it also binds to the active site, studies have revealed a second binding site on the surface of the protease dimer.[4] This dual binding contributes to its high potency and resilience against resistance mutations.
References
- 1. Human immunodeficiency virus. Mutations in the viral protease that confer resistance to this compound increase the dissociation rate constant of the protease-saquinavir complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of Saquinavir's performance with other protease inhibitors (PIs) in treatment-experienced models. It is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further research and clinical understanding.
Comparative Antiviral Efficacy of Protease Inhibitors
This compound, the first HIV protease inhibitor approved by the FDA, functions by preventing the cleavage of viral polyproteins, a critical step in the HIV maturation process. This leads to the production of immature, non-infectious viral particles.[1][2][3] While it laid the groundwork for a new class of antiretrovirals, its efficacy, particularly in patients with prior PI experience, is a subject of continuous evaluation and comparison with newer agents.
In Vitro Susceptibility of HIV-1 to this compound and Other Protease Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) of this compound and other PIs against wild-type and protease inhibitor-resistant HIV-1 strains. Lower IC50 values indicate greater potency.
| Protease Inhibitor | Wild-Type HIV-1 IC50 (nM) | Resistant HIV-1 Strains IC50 (nM) | Fold Change in Resistance | Key Associated Mutations |
| This compound | 1-30[4] | Varies significantly with mutations | 3 - >400 | G48V, L90M, I54V/M, M46I[5][6][7][8] |
| Ritonavir | Data not available | Data not available | Data not available | V82A/F/T, I84V |
| Indinavir | Data not available | Data not available | Data not available | M46I/L, V82A/F/T, I84V |
| Lopinavir | Data not available | Varies with mutations | 4 - >40 | L10F/I/R/V, K20M/R, M46I/L, I54V, V82A/F/T, I84V, L90M[9] |
| Atazanavir | Data not available | Data not available | Data not available | I50L, N88S |
| Darunavir | 0.93 ± 0.45[10] | Varies with mutations | 15-30 fold with specific mutations | I50V, I54V/M[5] |
| Tipranavir | 178.5 ± 100.4[10] | Data not available | Data not available | Multiple |
Note: IC50 values can vary between studies depending on the specific cell lines and assay conditions used.
Clinical Efficacy in Protease Inhibitor-Experienced Patients
Clinical trials provide crucial data on the real-world performance of these drugs. The following table compares the virological response to this compound-based regimens with other PI-based regimens in treatment-experienced patients.
| Clinical Trial / Study | Regimen(s) Compared | Patient Population | Key Efficacy Endpoint & Results |
| CHEESE Study [11] | This compound-SGC + ZDV + 3TC vs. Indinavir + ZDV + 3TC | HIV-1 infected individuals | At week 24, HIV RNA <50 copies/mL: 74.3% in this compound group vs. 71.4% in Indinavir group (p=0.78).[11] |
| MaxCmin2 Trial [12] | Lopinavir/ritonavir vs. This compound/ritonavir | HIV-1 infected patients | At 48 weeks, treatment failure: 18% in Lopinavir/r group vs. 33% in this compound/r group (p=0.002).[12] |
| Retrospective Study [13] | Various ritonavir-boosted PIs | PI-experienced patients | Virological response in patients with ≥5 protease resistance mutations: TPV/r (64%), LPV/r (47%), SQV/r (46%), ATV/r (33%), IDV/r (25%), APV/r (16%).[13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and other protease inhibitors.
Phenotypic Susceptibility Assay (Recombinant Virus Assay)
This assay measures the concentration of a drug required to inhibit the replication of HIV-1 by 50% (EC50) in cell culture.
Principle: Patient-derived HIV-1 protease and reverse transcriptase genes are inserted into a laboratory strain of HIV-1 that lacks these genes. The resulting recombinant virus is then cultured in the presence of serial dilutions of the antiviral drug. The amount of viral replication is measured, typically by quantifying the activity of a reporter gene like luciferase or by measuring the amount of viral p24 antigen produced.[14][15]
Detailed Protocol:
-
RNA Extraction and PCR: Extract viral RNA from patient plasma. Amplify the protease and a portion of the reverse transcriptase gene using RT-PCR.[16]
-
Cloning: Insert the amplified patient-derived gene fragment into a proviral DNA clone of HIV-1 that has had its corresponding protease-RT region deleted.
-
Transfection: Transfect a suitable cell line (e.g., 293T cells) with the recombinant proviral DNA to produce virus stocks.
-
Drug Susceptibility Testing:
-
Seed target cells (e.g., TZM-bl reporter cells or peripheral blood mononuclear cells - PBMCs) in 96-well plates.
-
Prepare serial dilutions of the protease inhibitors to be tested.
-
Infect the target cells with the recombinant virus in the presence of the different drug concentrations.
-
Culture the cells for a defined period (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
For reporter gene assays (e.g., luciferase), lyse the cells and measure the reporter gene activity using a luminometer.
-
For p24 antigen assays, collect the culture supernatant and measure the p24 concentration using an ELISA kit.
-
-
Data Analysis: Calculate the drug concentration that inhibits viral replication by 50% (EC50 or IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve. The fold change in resistance is determined by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus.[14][15]
Genotypic Resistance Assay
This assay identifies mutations in the HIV-1 protease gene that are known to be associated with resistance to protease inhibitors.
Principle: The genetic sequence of the patient's viral protease gene is determined and compared to a wild-type reference sequence. The presence of specific mutations that have been correlated with drug resistance in clinical and in vitro studies is then identified.[15][17]
Detailed Protocol:
-
RNA Extraction and RT-PCR: Extract viral RNA from the patient's plasma sample. Reverse transcribe the RNA to cDNA and amplify the protease gene using PCR.[16][18]
-
DNA Sequencing: Purify the PCR product and sequence the DNA using an automated DNA sequencer (e.g., Sanger sequencing).[16]
-
Sequence Analysis: Compare the obtained nucleotide sequence to a known wild-type HIV-1 protease sequence (e.g., HXB2 reference strain) to identify amino acid substitutions (mutations).
-
Interpretation: Use a drug resistance interpretation algorithm or database (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations and predict the level of resistance to various protease inhibitors.[17]
Cytotoxicity Assay (MTT Assay in PBMCs)
This assay determines the concentration of a drug that is toxic to host cells, which is crucial for calculating the selectivity index of the drug.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).[19]
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1 x 10^5 to 5 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[19]
-
Drug Treatment: Add serial dilutions of the test compounds (e.g., this compound and other PIs) to the wells. Include a "cells only" control (no drug) and a "blank" control (no cells).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for another 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the drug that reduces cell viability by 50%.
Visualizations
HIV Protease Inhibition Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting HIV maturation.
Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing
Caption: Workflow for in vitro evaluation of antiviral activity and cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Flap Mutations on Structure of HIV-1 Protease and Inhibition by this compound and Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]
- 8. Drug-resistance patterns of this compound and other HIV proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Randomized trial comparing this compound soft gelatin capsules versus indinavir as part of triple therapy (CHEESE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 18. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 19. researchgate.net [researchgate.net]
- 20. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genotypic resistance scoring systems for the HIV-1 protease inhibitor Saquinavir (SQV). We will delve into the performance of various scoring algorithms, supported by experimental data, to assist in the informed selection of tools for clinical research and drug development.
Introduction to this compound Resistance
This compound, a cornerstone of early combination antiretroviral therapy, remains a valuable agent in the management of HIV-1 infection. However, its efficacy can be compromised by the emergence of drug resistance mutations in the viral protease gene. Genotypic resistance testing, which identifies these mutations, is a critical tool for predicting treatment response. Interpretation of complex mutation patterns is facilitated by genotypic resistance scores or algorithms, which translate a virus's genotype into a predicted level of drug susceptibility. This guide will compare and validate several such scoring systems.
Comparison of Genotypic Resistance Scoring Systems
Several algorithms have been developed to predict this compound resistance based on the HIV-1 protease genotype. Below is a comparison of some key scoring systems with their reported performance metrics.
Scoring System Performance
| Scoring System/Algorithm | Key Mutations Considered for this compound Resistance | Performance Metrics | Citation(s) |
| Marcelin et al. (ANRS-derived) | 10, 15, 20, 24, 62, 73, 82, 84, 90 | Correlation with Virological Response (VR) at months 3-5: - 0 mutations: -2.24 log10 copies/ml median VR - 1 mutation: -1.88 log10 copies/ml median VR - 2 mutations: -1.43 log10 copies/ml median VR - 3 mutations: -0.52 log10 copies/ml median VR (classified as "possible resistance") - ≥4 mutations: -0.18 to -0.30 log10 copies/ml median VR (classified as "resistance") | [1] |
| Van der Eijk et al. Algorithm | 48, 54, 90 (in the context of 3 or 4 total protease mutations) | Prediction of Phenotypic Resistance: - Sensitivity: 91.1% - Specificity: 79.6% - 91.1% | [2] |
| Stanford University HIVdb | A weighted scoring system considering a comprehensive list of major and accessory mutations (e.g., G48V, L90M). Scores are summed to determine susceptibility. | The HIVdb algorithm is widely used and continuously updated based on new data. Its predictive value for virological response has been demonstrated in broad studies of genotypic resistance algorithms.[3][4][5] | [4][5] |
Experimental Protocols
The validation of genotypic resistance scores relies on accurate and reproducible genotypic and virological data. Below is a summarized, typical workflow for HIV-1 protease genotyping using the Sanger sequencing method, as this is a foundational technique for many of the validation studies.
HIV-1 Protease Genotyping by Sanger Sequencing
-
Sample Collection and Viral RNA Extraction:
-
Collect peripheral blood from HIV-1 infected patients in EDTA tubes.
-
Separate plasma by centrifugation.
-
Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). A plasma viral load of at least 500-1000 copies/mL is generally required for successful amplification.[6]
-
-
Reverse Transcription and Polymerase Chain Reaction (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and primers specific to a conserved region of the pol gene.
-
Amplify the protease gene region from the cDNA using a nested PCR approach to increase sensitivity and specificity. This involves two consecutive PCR reactions with different primer sets.
-
-
PCR Product Purification:
-
Purify the amplified PCR product to remove unincorporated dNTPs, primers, and enzymes. This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based kits.
-
-
Cycle Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template. This reaction utilizes fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) that terminate DNA synthesis at specific bases.
-
-
Sequencing Product Purification:
-
Remove unincorporated dye terminators from the cycle sequencing product, typically via ethanol/EDTA precipitation or a purification kit.
-
-
Capillary Electrophoresis:
-
Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis-based genetic analyzer.
-
A laser excites the dyes, and a detector reads the fluorescent signals to determine the nucleotide sequence.
-
-
Sequence Analysis and Interpretation:
-
Assemble and edit the raw sequence data to obtain a consensus sequence for the protease gene.
-
Compare the patient-derived sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Input the identified mutations into a genotypic resistance interpretation algorithm (e.g., Stanford HIVdb, ANRS) to generate a this compound resistance score.
-
Visualizing the Workflow
A clear understanding of the experimental and analytical process is crucial. The following diagrams illustrate the key workflows.
Caption: Workflow for HIV-1 Genotypic Resistance Testing.
Signaling Pathways and Logical Relationships
The relationship between protease mutations and the resulting resistance score is determined by the specific algorithm's rules. These rules are often based on extensive clinical and in vitro data.
Caption: Logical Flow of a Genotypic Resistance Scoring Algorithm.
Conclusion
Genotypic resistance scoring is an indispensable tool for guiding this compound therapy, particularly in treatment-experienced patients. While different algorithms may utilize distinct sets of mutations and weighting schemes, they generally show good correlation with virological and phenotypic outcomes. The choice of a specific algorithm may depend on the clinical context, the availability of updated systems like the Stanford HIVdb database, and the specific patient population. As our understanding of HIV-1 resistance evolves, these scoring systems will continue to be refined, further enhancing their clinical utility.
References
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two seminal HIV-1 protease inhibitors, Saquinavir and Indinavir. The data presented herein is curated from a range of scientific studies to offer an objective analysis of their antiviral efficacy, cytotoxicity, and impact on cellular pathways. This information is intended to support researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and Indinavir are competitive inhibitors of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation and replication. By binding to the active site of the protease, these drugs prevent the formation of mature, infectious virions.
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance mutations in the Human Immunodeficiency Virus type 1 (HIV-1) protease is a significant challenge in antiretroviral therapy. These mutations can alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding affinity of protease inhibitors like Saquinavir. This guide provides a comparative analysis of the impact of key resistance mutations on this compound's binding affinity, supported by experimental data, to aid researchers in understanding resistance mechanisms and in the development of next-generation protease inhibitors.
Diminished Potency: A Quantitative Look at this compound's Weakened Grip
Several key mutations in the HIV-1 protease have been clinically identified to confer resistance to this compound by significantly reducing its binding affinity. The following table summarizes the quantitative impact of these mutations on this compound's inhibitory constants (Kᵢ) and 50% inhibitory concentration (IC₅₀), alongside a comparison with other protease inhibitors against the same mutant proteases.
| Protease Status | Mutation(s) | This compound | Ritonavir | Indinavir | Lopinavir | Darunavir |
| Wild-Type | - | Kᵢ: ~0.04-0.12 nM | - | - | - | - |
| Resistant | G48V | 13.5 to 160-fold ↑ in Kᵢ | - | - | - | - |
| L90M | 3 to 20-fold ↑ in Kᵢ | - | - | - | - | |
| G48V/L90M | 419 to 1000-fold ↑ in Kᵢ | - | - | - | - | |
| V82A | 2.2-fold ↓ in affinity | 10-fold ↓ in affinity | 13-fold ↓ in affinity | - | - | |
| I84V | - | - | - | - | - | |
| V82F/I84V | 47-fold ↑ in Kᵢ, 100-fold ↑ in IC₅₀ | 368-fold ↑ in Kᵢ | 68-fold ↑ in Kᵢ | - | - | |
| M46I | 4.4-fold change in resistance | - | - | - | - |
Note: "↑ in Kᵢ/IC₅₀" indicates a decrease in binding affinity and potency. Data is compiled from multiple studies and variations may exist based on experimental conditions.
The G48V mutation, located in the flap region of the protease, and the L90M mutation, are primary mutations associated with this compound resistance.[1][2] Kinetic studies have demonstrated a significant increase in the dissociation rate of this compound from proteases harboring these mutations, leading to a substantial decrease in binding affinity.[3] The double mutant G48V/L90M exhibits a synergistic effect, resulting in a dramatic loss of this compound's potency.[1][4] Similarly, mutations in the active site, such as the V82F/I84V combination, also confer significant resistance to this compound and other protease inhibitors.[5]
Experimental Determination of Binding Affinity
The data presented in this guide is typically generated through enzymatic assays that measure the inhibition of HIV-1 protease activity in the presence of an inhibitor. A common method is a fluorometric assay, the general protocol for which is outlined below.
Protocol: Fluorometric HIV-1 Protease Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound and its analogs against wild-type and mutant HIV-1 protease.
Materials:
-
Recombinant wild-type and mutant HIV-1 protease
-
Fluorogenic protease substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, DTT, and a non-ionic detergent)
-
This compound and other protease inhibitors of interest
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Dilute the HIV-1 protease to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted inhibitor solution. For control wells, add assay buffer only.
-
Add a fixed volume of the diluted HIV-1 protease to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis constant (Kₘ).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the impact of resistance mutations on this compound's binding affinity.
Figure 1. Workflow for Determining this compound Binding Affinity.
Conclusion
The development of resistance to this compound is a multifaceted process driven by specific mutations that directly impact its binding to HIV-1 protease. Understanding the quantitative effects of these mutations is crucial for the rational design of novel protease inhibitors that can overcome existing resistance mechanisms. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to combating the ongoing challenge of HIV drug resistance.
References
- 1. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of an in vivo HIV-1 protease mutant in complex with this compound: insights into the mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human immunodeficiency virus. Mutations in the viral protease that confer resistance to this compound increase the dissociation rate constant of the protease-saquinavir complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into this compound Resistance in the G48V HIV-1 Protease: Quantum Calculations and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A comprehensive review of the existing literature on Saquinavir analogues reveals a landscape dominated by computational predictions and prodrug strategies aimed at improving pharmacokinetic profiles. While experimental data on novel analogues with modified core structures remains limited, the available information on prodrugs and the parent compound's effects on cellular pathways provides valuable insights for future drug development.
This guide synthesizes the current understanding of this compound and its derivatives, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating key molecular pathways to inform researchers, scientists, and drug development professionals.
Data Summary of this compound and its Prodrugs
The primary focus of experimental research on this compound derivatives has been on the development of prodrugs to enhance its low oral bioavailability. These studies provide concrete data on the anti-HIV activity and cytotoxicity of these modified compounds.
| Compound | Modification | Anti-HIV Activity (IC50, nM) | Cytotoxicity (CC50, µM) | Cell Line | Reference |
| This compound | - | 1-30 | >100 | Various | [1][2] |
| This compound-Myristoyl Ester | C-14 Acyl substitution | Very low activity | >100 | CEM-SS, MT4 | [1] |
| This compound-Oleyl Ester | C-14 Acyl substitution | Very low activity | >100 | CEM-SS, MT4 | [1] |
| This compound-PEG3400 Conjugate | PEGylation | 900 | >10 (inferred) | MT-2 | [3] |
| This compound-PEG3400-Biotin | PEGylation with Biotin | 125 | >10 (inferred) | MT-2 | [3] |
| This compound-Cysteine(R.I.CK-Tat9)-PEG3400 | Peptide-PEG Conjugate | 15 | >10 (inferred) | MT-2 | [3] |
| This compound-Cysteine(R.I.CK(stearate)-Tat9)-PEG3400 | Lipo-peptide-PEG Conjugate | 62 | >10 (inferred) | MT-2 | [3] |
Mechanism of Action and Impact on Cellular Signaling
This compound's primary mechanism of action is the inhibition of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, leading to the production of non-infectious viral particles.
Beyond its direct antiviral effect, research, primarily in the context of oncology, has revealed that this compound can modulate several key cellular signaling pathways. This off-target activity presents potential for drug repurposing and provides a deeper understanding of its cellular effects.
Inhibition of Proteasome Function and NF-κB Signaling
This compound has been shown to inhibit the activity of the 20S and 26S proteasomes.[4][5] The proteasome is a critical cellular machine responsible for protein degradation, including the inhibitor of NF-κB, IκBα. By inhibiting the proteasome, this compound leads to the stabilization and accumulation of IκBα, which in turn prevents the activation of the NF-κB signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
Caption: this compound's inhibition of the proteasome leads to NF-κB inactivation and apoptosis.
Induction of Endoplasmic Reticulum Stress and Autophagy
Studies in ovarian cancer cells have demonstrated that this compound can induce endoplasmic reticulum (ER) stress.[6][7] This is characterized by the upregulation of ER stress regulators like GRP78 and ATF6. Prolonged ER stress can trigger apoptosis. Furthermore, this compound treatment has been observed to induce autophagy, a cellular process of self-digestion, which can also lead to cell death in certain contexts.[6][7]
Caption: this compound induces ER stress and autophagy, leading to cell death.
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is crucial for the interpretation and replication of findings.
Anti-HIV Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess the ability of a compound to protect cells from the cytopathic effects of HIV infection.
-
Cell Seeding: Seed MT-2 cells (or other susceptible T-cell lines) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds (this compound analogues) to the wells.
-
Virus Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HTLV-IIIB).
-
Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that reduces viral cytopathic effect by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for determining the anti-HIV activity of this compound analogues using the MTT assay.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the anti-HIV activity assay to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed MT-2 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. No virus is added in this assay.
-
Incubation: Incubate the plates for the same duration as the anti-HIV assay.
-
MTT Addition and Solubilization: Follow the same steps as in the anti-HIV activity assay.
-
Absorbance Reading and Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.
HIV-1 Protease Inhibition Assay (Fluorometric)
This biochemical assay directly measures the inhibitory effect of a compound on the HIV-1 protease enzyme.
-
Reagent Preparation: Prepare solutions of recombinant HIV-1 protease, a fluorogenic substrate, and the test compounds (this compound analogues).
-
Reaction Setup: In a microplate, combine the HIV-1 protease enzyme with varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction. The substrate is a peptide that, when cleaved by the protease, releases a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined.
Caption: Principle of the fluorometric HIV-1 protease inhibition assay.
Conclusion and Future Directions
The current body of experimental evidence for this compound analogues is largely focused on prodrugs designed to overcome the parent drug's pharmacokinetic limitations. While these studies are valuable, there is a clear need for the synthesis and experimental evaluation of novel this compound analogues with modifications to the core structure to enhance antiviral potency and overcome resistance. The off-target effects of this compound on cellular pathways such as proteasome function and ER stress open up new avenues for research, not only for HIV treatment but also for other diseases like cancer. Future research should prioritize the generation of robust in vitro and in vivo experimental data for a wider range of this compound analogues to validate computational predictions and guide the development of next-generation protease inhibitors.
References
- 1. Synthesis and anti-HIV activity of prodrugs derived from this compound and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Synthesis of poly(ethylene glycol)-based this compound prodrug conjugates and assessment of release and anti-HIV-1 bioactivity using a novel protease inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The human immunodeficiency virus (HIV)-1 protease inhibitor this compound inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The HIV protease inhibitor this compound induces endoplasmic reticulum stress, autophagy, and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Effective management and disposal of Saquinavir are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential logistical and safety information for researchers, scientists, and drug development professionals.
This compound is a protease inhibitor used in antiretroviral therapy. As with many potent pharmaceutical compounds, its waste must be handled with care to prevent occupational exposure and environmental contamination. The following procedures outline the recommended best practices for the proper disposal of this compound from a laboratory setting.
Hazard Classification and Regulatory Overview
This compound is not explicitly listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA). However, this does not automatically classify it as non-hazardous. Pharmaceutical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Given its biological activity, it is prudent to manage this compound waste as hazardous pharmaceutical waste as a precautionary measure.
All disposal activities must comply with federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[1] A key provision is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[3]
Personnel Safety and Handling
Before handling this compound, personnel should be thoroughly familiar with the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[4]
-
Eye Protection: Chemical safety goggles are required.[4]
-
Lab Coat: A lab coat or disposable gown should be worn to protect clothing.
-
Respiratory Protection: For handling powders or creating aerosols, a NIOSH/MSHA-approved respirator is necessary. Operations should be conducted in a laboratory fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound waste is through a licensed professional waste disposal company, ultimately leading to high-temperature incineration.[5][6]
Step 1: Segregation of Waste
-
Immediately segregate all this compound-contaminated waste from the general laboratory waste stream.
-
This includes unused or expired pure compounds, solutions, contaminated labware (e.g., vials, pipette tips, gloves, paper towels), and personal protective equipment.
Step 2: Waste Containment
-
Solid Waste: Collect solid waste, including contaminated PPE and labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container. Do not mix with other incompatible waste streams.[7]
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and identify the contents (i.e., "this compound Waste"). Include the date of accumulation.
Step 4: Storage
-
Store the sealed waste containers in a designated, secure area away from general lab traffic.
-
Storage should be in accordance with your institution's hazardous waste management plan and regulatory time limits.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.
-
Ensure all documentation and chain-of-custody forms are completed as required. The final disposal method should be high-temperature incineration.
Data Presentation: Pharmaceutical Waste Streams
As specific quantitative disposal limits for this compound are not defined, the following table summarizes general categories for laboratory pharmaceutical waste.
| Waste Category | Description | Recommended Disposal Method |
| Solid Pharmaceutical Waste | Expired or unused this compound powder, contaminated consumables (gloves, wipes, bench paper). | Place in a labeled hazardous waste container for incineration. |
| Liquid Pharmaceutical Waste | Solutions containing this compound, experimental residues. | Collect in a labeled, sealed container for incineration. Do not drain dispose. |
| Contaminated Sharps | Needles, syringes, scalpels, or glass items contaminated with this compound. | Place in a puncture-proof, labeled sharps container for hazardous waste incineration. |
| Empty Containers | Original this compound containers (bottles, vials). | Handle uncleaned containers like the product itself.[7] Offer to a licensed waste disposal company. |
Experimental Protocols: Chemical Inactivation
While studies have investigated the forced degradation of this compound under various conditions (acidic/basic hydrolysis, oxidation, and photolysis) for analytical purposes, these do not constitute validated protocols for the inactivation of laboratory waste.[8][9] These studies show that this compound degrades via amide hydrolysis and oxidation, but the procedures are not designed for bulk waste treatment and may produce other hazardous byproducts.
Therefore, chemical inactivation of this compound waste in the laboratory is not recommended. The efficacy and safety of such a procedure have not been established. The most reliable and compliant method of disposal remains collection by a licensed hazardous waste management service for high-temperature incineration.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pwaste.com [pwaste.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Identification of degradation products of this compound mesylate by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry and its application to quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety protocols and logistical plans for the handling and disposal of Saquinavir, a potent antiretroviral agent. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.
I. Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1][2] The following table outlines the required PPE.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[3] Change gloves every hour or immediately if they are torn, punctured, or contaminated.[3] |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] This provides a barrier against splashes and aerosolized particles.[2] |
| Eye Protection | Safety Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes or a full-face shield to protect against splashes of liquids or airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation.[2] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Designate a specific, restricted area for handling this compound.
-
Before entering the designated area, put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
All weighing and manipulation of this compound powder should be conducted within a certified chemical fume hood or other appropriate ventilated enclosure to avoid the formation of dust and aerosols.[1]
-
Ensure an approved spill kit is readily available in the handling area.
-
-
Post-Handling and Decontamination:
-
Following the completion of work, thoroughly decontaminate all surfaces and equipment using an appropriate cleaning agent.
-
Remove PPE in a designated area to prevent the spread of contamination.
-
III. Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate and decisive action is critical. The following diagram outlines the necessary steps for different types of exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[1] Do not induce vomiting.
IV. Disposal Plan
All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste container in accordance with all local, state, and federal regulations for pharmaceutical waste.[1] Avoid release to the environment.[1]
By adhering to these rigorous safety protocols, research facilities can ensure a safe working environment and maintain the integrity of their scientific work when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
